THZ1-R
Description
Properties
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-5,7-10,12-15,17-19,33H,6,11,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUERFPPIPKZNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
THZ1-R mechanism of action as a CDK7 inhibitor control
An In-depth Technical Guide on the Mechanism of Action of THZ1-R as a CDK7 Inhibitor Control
Introduction
In the landscape of targeted cancer therapy, the development of specific kinase inhibitors is a primary focus. Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target due to its dual role in regulating the cell cycle and transcription. THZ1 is a highly potent and selective covalent inhibitor of CDK7 that has demonstrated significant anti-tumor activity in various cancer models.[1][2][3] It achieves its high potency and selectivity through a unique mechanism that combines binding to the ATP pocket with the formation of a covalent bond with a non-catalytic cysteine residue, Cys312, located outside the kinase domain.[1][4]
To rigorously validate that the biological effects observed with THZ1 are a direct result of its specific covalent interaction with CDK7, a proper negative control is essential. This compound serves this critical role. This compound is an analog of THZ1 where the reactive acrylamide moiety has been reduced, rendering it incapable of forming a covalent bond.[1][5] It retains the ability to bind to the CDK7 active site non-covalently but exhibits significantly diminished and reversible inhibitory activity.[1][6] This guide provides a detailed technical overview of this compound's mechanism and its use as a control to elucidate the covalent-specific effects of THZ1.
Core Mechanism: Covalent vs. Non-Covalent Inhibition
The fundamental difference between THZ1 and its control analog, this compound, lies in their interaction with Cysteine 312 (Cys312) of CDK7. THZ1 possesses an acrylamide "warhead" that acts as a Michael acceptor, forming an irreversible covalent bond with the nucleophilic thiol group of Cys312.[1] This covalent tethering results in sustained, time-dependent, and irreversible inhibition of CDK7.
In contrast, this compound lacks this reactive group. It binds to the ATP-binding pocket of CDK7 through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces), similar to traditional reversible inhibitors. This binding is transient, and the inhibitor can dissociate from the enzyme, leading to a restoration of kinase activity upon removal of the compound.[1] This distinction is fundamental to interpreting experimental outcomes.
Quantitative Comparison of THZ1 and this compound
The difference in binding mechanism translates directly to measurable differences in binding affinity and inhibitory potency. THZ1 demonstrates time-dependent inhibition, meaning its inhibitory effect increases with longer pre-incubation times as more covalent bonds are formed. This compound shows no such time-dependency.[1]
| Parameter | THZ1 | This compound | Reference(s) |
| Binding Mechanism | Covalent (Irreversible) | Non-covalent (Reversible) | [1] |
| Target Residue | Cysteine 312 | N/A (Binds ATP pocket only) | [1] |
| CDK7 IC50 | 3.2 nM | 146 nM | [4][6] |
| CDK7 Kd | 3.2 nM (at 180 min) | 142 nM (at 180 min) | [1][6] |
| CDK12 IC50 | Inhibits at higher concentrations | Not specified, expectedly weaker | [1] |
| Time-Dependent Inhibition | Yes | No | [1] |
Impact on Downstream Signaling Pathways
CDK7's kinase activity is central to two major cellular processes: transcription and cell cycle progression. Using this compound as a control is paramount to demonstrating that THZ1's potent effects on these pathways are due to covalent CDK7 inhibition.
Transcriptional Regulation
CDK7 is a component of the general transcription factor TFIIH. It initiates transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5) and Serine 7 (Ser7).[1][7] This phosphorylation is a critical step for promoter clearance and transcription elongation.
-
Effect of THZ1 : Treatment with THZ1 leads to a profound and sustained reduction in RNAPII CTD phosphorylation at Ser5 and Ser7, and consequently Ser2, leading to global transcription inhibition.[1][4] This effect is particularly pronounced at genes regulated by super-enhancers, which are large clusters of regulatory elements driving the expression of key oncogenes.[8][9]
-
Effect of this compound : At equivalent concentrations, this compound has a minimal to no effect on RNAPII CTD phosphorylation, confirming that potent transcriptional repression is a consequence of THZ1's irreversible inhibition.[1]
Cell Cycle Control
CDK7 also functions as the CDK-Activating Kinase (CAK), responsible for the activating T-loop phosphorylation of cell cycle CDKs, including CDK1 and CDK2.[1][10] This activation is essential for progression through the G1/S and G2/M checkpoints of the cell cycle.
-
Effect of THZ1 : THZ1 treatment leads to a decrease in the T-loop phosphorylation of CDK1 and CDK2, resulting in cell cycle arrest, typically at the G1/S and G2/M phases.[8][11][12]
-
Effect of this compound : this compound does not cause significant cell cycle arrest or a reduction in downstream CDK phosphorylation at comparable doses, isolating this effect to the potent inhibition of CAK activity by THZ1.[1]
| Cellular Process | Effect of THZ1 | Effect of this compound (as Control) | Reference(s) |
| RNAPII CTD Phosphorylation | Complete inhibition of Ser5/Ser7 phosphorylation. | Minimal to no inhibition at similar concentrations. | [1][4] |
| Global mRNA Levels | Progressive, global reduction in steady-state mRNA. | No significant change in global mRNA. | [1] |
| CDK1/CDK2 T-Loop Phosphorylation | Complete inhibition of activating phosphorylation. | No significant inhibition. | [1] |
| Cell Cycle Progression | G1/S and G2/M arrest. | No significant cell cycle arrest. | [11][12] |
| Cell Proliferation/Viability | Potent anti-proliferative and apoptotic effects in sensitive cell lines (nM range). | Dramatically reduced anti-proliferative effect (µM range). | [1] |
Key Experimental Protocols
The use of this compound as a control is integral to several key experimental protocols designed to characterize covalent inhibitors.
Inhibitor Washout Experiment
This experiment is crucial for demonstrating the irreversible nature of THZ1's activity compared to the reversible activity of this compound.
-
Treatment : Culture cells (e.g., Jurkat T-ALL cells) and treat separate populations with DMSO (vehicle), THZ1, or this compound for a defined period (e.g., 4 hours).[1][13]
-
Washout : After incubation, one set of inhibitor-treated cells is harvested directly. For the "washout" set, the media containing the inhibitors is removed, cells are washed with fresh media, and then incubated further in drug-free media for various time points (e.g., 6, 12, 24 hours).[1]
-
Lysis and Analysis : Cells from all time points are harvested and lysed. The phosphorylation status of CDK7 substrates (e.g., p-RNAPII Ser5) is analyzed by Western blot.
-
Expected Outcome : In THZ1-treated cells, substrate phosphorylation remains suppressed even long after washout. In this compound-treated cells, phosphorylation levels recover to baseline, demonstrating reversible inhibition.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 3. apexbt.com [apexbt.com]
- 4. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Super-Enhancers Promote Transcriptional Dysregulation in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
What is the difference between THZ1 and THZ1-R?
An In-depth Technical Guide to the Core Differences Between THZ1 and THZ1-R
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical comparison of THZ1 and its analog, this compound, focusing on their chemical structures, mechanisms of action, biological activities, and the experimental protocols used for their characterization.
Chemical Structure and Core Differentiation
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its chemical structure features a phenylaminopyrimidine scaffold with a critical acrylamide moiety. This functional group is a Michael acceptor, enabling the covalent modification of a specific cysteine residue on its target protein.
In contrast, this compound is a non-cysteine reactive analog of THZ1.[1] It shares the same core structure but lacks the reactive acrylamide group, rendering it incapable of forming a covalent bond with its target. This makes this compound an essential negative control in experiments to delineate the effects of covalent versus non-covalent target engagement.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The primary difference between THZ1 and this compound lies in their interaction with CDK7.
THZ1: Covalent and Irreversible Inhibition
THZ1 acts as a covalent inhibitor of CDK7 by targeting a unique cysteine residue, Cys312, located outside of the canonical kinase domain.[2][3] This interaction is time-dependent and irreversible.[2] The acrylamide moiety of THZ1 forms a stable thioether bond with the sulfhydryl group of Cys312, leading to the inactivation of the kinase.[2] This unique mechanism, which combines ATP-site binding with allosteric covalent modification, confers high potency and selectivity to THZ1.[3][4]
Caption: THZ1 Inhibition of CDK7-mediated Transcription.
Cell Cycle Control:
As a CDK-activating kinase (CAK), CDK7 also phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression. [5]THZ1 treatment leads to a decrease in the phosphorylation of these CDKs, resulting in cell cycle arrest. [2]
Mechanisms of Resistance to THZ1
Studies on acquired resistance to THZ1 have identified the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, as a primary mechanism. [6][7][8][9]These transporters act as drug efflux pumps, reducing the intracellular concentration of THZ1 and thereby diminishing its efficacy. [7]
Experimental Protocols
The characterization and comparison of THZ1 and this compound involve a variety of standard and specialized laboratory techniques.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating: Seed cells in an opaque-walled multiwell plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of THZ1 or this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well. [10][11][12]4. Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal. [11][12]5. Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
dot
Caption: Workflow for a Cell Viability Assay.
Kinase Binding Assay (e.g., LanthaScreen®)
This assay measures the binding affinity of an inhibitor to a kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled tracer. [13][14]2. Compound Dilution: Prepare serial dilutions of THZ1 and this compound.
-
Assay Assembly: In a microplate, combine the test compound, the kinase/antibody mixture, and the tracer. [15]4. Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium. [13]5. Data Acquisition: Read the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
Western Blotting for Phosphorylation Analysis
This technique is used to detect the phosphorylation status of proteins like RNAPII.
-
Cell Lysis: Treat cells with THZ1 or this compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors. [16]2. Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., nitrocellulose). [16]4. Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-RNAPII Ser5). [16]5. Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate. [16]
Conclusion
The fundamental difference between THZ1 and this compound lies in the presence of a reactive acrylamide moiety in THZ1, which enables it to act as a potent, selective, and irreversible covalent inhibitor of CDK7. This compound, lacking this group, serves as a crucial negative control, exhibiting significantly weaker, non-covalent binding and minimal biological activity. This clear distinction in their mechanism of action provides a powerful tool for researchers to investigate the specific consequences of covalent CDK7 inhibition in cancer biology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. ch.promega.com [ch.promega.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Investigating the Role of CDK7 using THZ1 and THZ1-R
Introduction: The Dual Functionality of CDK7 in Cellular Regulation
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that holds a pivotal position at the intersection of two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] This dual role makes it a critical enzyme for cellular proliferation and survival and, consequently, an attractive therapeutic target in oncology.[3][4][5]
CDK7's function in the cell cycle is manifested through its role as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[6][7] The CAK complex is responsible for the activating phosphorylation of other key cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving cells through different phases of division.[3][5][8]
Simultaneously, CDK7 is an integral component of the general transcription factor TFIIH.[6][9] Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at serine 5 and serine 7 residues.[7][10][11] This phosphorylation is a crucial step for transcription initiation, promoter escape, and the recruitment of mRNA processing machinery.[7][12] Given its central role, dysregulation of CDK7 is often observed in various cancers, where it can be associated with poor prognosis.[4]
To dissect the specific functions of CDK7, researchers utilize highly selective pharmacological tools. THZ1 is a potent and selective covalent inhibitor of CDK7, which, along with its inactive stereoisomer THZ1-R, provides a robust system for investigating CDK7-dependent processes.[10][13]
THZ1 and this compound: Key Tools for CDK7 Interrogation
THZ1 is a phenylamino-pyrimidine compound that achieves high potency and selectivity for CDK7 through a unique covalent binding mechanism.[10][14] It forms an irreversible bond with cysteine 312 (C312), a residue located outside the canonical ATP-binding pocket of CDK7.[10] This covalent engagement leads to a time-dependent and irreversible inhibition of CDK7's kinase activity.[10] THZ1 also demonstrates inhibitory activity against the closely related transcriptional kinases CDK12 and CDK13, a factor to consider in experimental interpretation.[13][15]
In contrast, this compound serves as an essential negative control. It is a stereoisomer of THZ1 that lacks the reactive acrylamide moiety, rendering it incapable of forming the covalent bond with C312.[10] Consequently, this compound does not exhibit the time-dependent or irreversible inhibitory effects of THZ1, allowing researchers to distinguish specific, on-target effects of CDK7 inhibition from potential off-target or compound-related artifacts.[10]
Mechanism of Action: Covalent and Irreversible Inhibition
The primary mechanism by which THZ1 inhibits CDK7 is through the formation of a covalent adduct with the C312 residue.[10] This interaction is facilitated by the acrylamide warhead on THZ1. The initial binding to the ATP pocket positions the molecule correctly for the subsequent irreversible reaction with the nearby cysteine. This dual mechanism of ATP-site binding and allosteric covalent modification confers both high potency and selectivity.[14][16]
The consequence of this irreversible binding is the complete shutdown of CDK7's catalytic activity. This leads to the inhibition of its two major downstream functions: the phosphorylation of RNAPII CTD and the activation of cell cycle CDKs.[10][17]
Investigating CDK7's Role in Transcription and the Cell Cycle
By treating cancer cells with THZ1 and using this compound and DMSO as controls, the specific downstream effects of CDK7 inhibition can be systematically evaluated.
Transcriptional Regulation
Treatment with THZ1 leads to a rapid and complete inhibition of RNAPII CTD phosphorylation at Serine-5 and Serine-7, with a subsequent loss of Serine-2 phosphorylation.[10] This prevents transcription initiation and elongation, leading to a global downregulation of transcription. This effect is particularly pronounced for genes associated with super-enhancers, which are heavily reliant on high transcriptional activity and are often implicated in maintaining cancer cell identity.[4][18] The suppression of key oncogenes like MYC is a frequent outcome of THZ1 treatment.[13][17]
Cell Cycle Control
As the CAK, CDK7's inhibition by THZ1 prevents the activation of cell cycle CDKs.[17] This leads to a halt in cell cycle progression, typically observed as a G1/S or G2/M arrest, depending on the cell context.[17][19] This cell cycle blockade, combined with the suppression of pro-survival transcriptional programs, potently induces apoptosis in sensitive cancer cell lines.[4][15][17][20]
Mechanisms of Acquired Resistance
While THZ1 is potent, cancer cells can develop resistance over time. Investigating these resistance mechanisms provides crucial insights for clinical development. The primary mechanism of acquired resistance to THZ1 is not through mutation of the CDK7 target itself, but rather through the upregulation of ATP-binding cassette (ABC) family multidrug transporters, such as ABCB1 (MDR1) and ABCG2.[21][22] These transporters function as efflux pumps, actively removing THZ1 from the cell, thereby preventing it from reaching its intracellular target, CDK7.[21] This results in a failure to inhibit RNAPII phosphorylation and other downstream effects, even in the presence of high extracellular concentrations of the drug.[21]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of THZ1.
Table 1: In Vitro Inhibitory Activity of THZ1
| Parameter | Target | Value | Reference |
|---|---|---|---|
| IC₅₀ | CDK7 | 3.2 nM | [13][16] |
| KD (180 min) | CDK7 | 1.8 nM | [10] |
| IC₅₀ | CDK12 | Submicromolar | [21] |
| IC₅₀ | CDK13 | Submicromolar |[21] |
Table 2: Cellular Activity of THZ1 in T-ALL Cell Lines
| Cell Line | Assay | IC₅₀ (72 hr) | Reference |
|---|---|---|---|
| Jurkat | Proliferation | ~50 nM | [10] |
| Loucy | Proliferation | ~25 nM |[10] |
Table 3: In Vivo Dosing of THZ1 in Xenograft Models
| Model | Cancer Type | Dose | Administration | Reference |
|---|---|---|---|---|
| Mouse | Urothelial Carcinoma | 10 mg/kg/day | Intraperitoneal | [23] |
| Mouse | NSCLC | 10 mg/kg, twice daily | Intraperitoneal | [20] |
| Mouse | Multiple Myeloma | 10 mg/kg | Not Specified |[17] |
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of CDK7 function using THZ1.
Protocol 1: Cell Viability and Proliferation Assay
-
Cell Seeding: Plate cells (e.g., Jurkat, Loucy, HCT116) in 96-well plates at a density that allows for exponential growth over the course of the experiment (typically 72-96 hours).
-
Compound Treatment: Prepare serial dilutions of THZ1 and this compound in appropriate cell culture medium. Add the compounds to the cells, ensuring a final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Assess cell viability using a metabolic assay such as resazurin reduction (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo). Read fluorescence or luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the readings to the DMSO-treated control wells and plot the dose-response curves to calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Protein Phosphorylation
-
Treatment and Lysis: Treat cells with the desired concentrations of THZ1, this compound, or DMSO for a predetermined time (e.g., 4 hours).[10]
-
Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:
-
Phospho-RNAPII CTD (Ser2, Ser5, Ser7)
-
Total RNAPII
-
Phospho-CDK1 (T161), Phospho-CDK2 (T160)
-
Cleaved Caspase-3, Cleaved PARP
-
CDK7
-
A loading control (e.g., α-Tubulin, GAPDH)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Washout Experiment to Assess Irreversible Inhibition
-
Initial Treatment: Treat cells (e.g., Jurkat) with a high concentration of THZ1, this compound, or DMSO for 4 hours.[10]
-
Washout: Remove the inhibitor-containing medium. Wash the cells three times with warm, drug-free medium to remove all traces of the compound.
-
Recovery Incubation: Re-plate the washed cells in fresh, drug-free medium and allow them to grow for various time points (e.g., 0, 2, 4, 6 hours).[10]
-
Analysis: At each time point, harvest the cells and perform Western blot analysis as described in Protocol 2 to assess the recovery of RNAPII CTD phosphorylation. A lack of recovery in THZ1-treated cells indicates irreversible inhibition.
Protocol 4: Development of THZ1-Resistant Cell Lines
-
Initial Culture: Begin culturing the parental cancer cell line (e.g., a neuroblastoma line) in medium containing THZ1 at its IC₅₀ concentration.[21]
-
Dose Escalation: When the cells resume a normal growth rate (typically after 1-2 passages), increase the concentration of THZ1 in the medium by a small increment (e.g., 10 nM).[21]
-
Continuous Culture: Continue this process of gradual dose escalation over several months (typically 3-6 months).[21]
-
Characterization: Once a cell line is established that can proliferate in a high concentration of THZ1 (e.g., >250 nM), characterize the resistant phenotype. Confirm resistance with viability assays and investigate the mechanism, for example, by using qPCR or Western blotting to measure the expression of ABC transporters like ABCB1 and ABCG2.
Conclusion
The covalent CDK7 inhibitor THZ1, together with its inactive control this compound, represents a powerful chemical probe system for elucidating the complex roles of CDK7 in cancer biology. Through carefully designed experiments, these tools allow for the detailed investigation of CDK7's contributions to both transcriptional regulation and cell cycle control. Furthermore, studying the mechanisms by which cancer cells acquire resistance to THZ1, primarily through drug efflux, provides critical knowledge that can inform the development of next-generation CDK7 inhibitors and rational combination strategies to overcome therapeutic failure. This comprehensive approach is essential for advancing our understanding of CDK7 as a therapeutic target and for translating these findings into effective clinical applications.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cdk-7 Is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. nbinno.com [nbinno.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 17. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 19. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Covalent Inhibition of CDK7: THZ1 vs. THZ1-R
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent inhibition of Cyclin-Dependent Kinase 7 (CDK7) by the potent inhibitor THZ1. It details the compound's mechanism of action, the role of its non-reactive analog THZ1-R as a crucial experimental control, and the molecular basis of acquired resistance. This document includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in this area.
Core Mechanism of Covalent Inhibition
THZ1 is a highly potent and selective inhibitor of CDK7, a key kinase involved in regulating both the cell cycle and transcription.[1][2] Its mechanism relies on a unique combination of binding to the ATP pocket and forming an irreversible covalent bond with a specific cysteine residue, Cys312, located outside of the canonical kinase domain.[3][4] This covalent modification provides a powerful means of achieving high potency and selectivity for CDK7.[3][5]
The inhibitory action of THZ1 is time-dependent, a characteristic feature of covalent binding.[4] In contrast, the analog This compound was developed as a negative control.[4] this compound lacks the reactive acrylamide moiety, rendering it incapable of forming a covalent bond with Cys312.[4] Consequently, this compound exhibits significantly diminished activity, making it an essential tool for confirming that the observed cellular effects are due to the covalent inhibition of CDK7 and not off-target or non-covalent interactions.[4]
Quantitative Data: Potency and Binding Affinity
The efficacy of THZ1 is demonstrated by its low nanomolar potency in both biochemical and cell-based assays. This compound consistently shows significantly reduced activity, highlighting the importance of the covalent interaction.
| Compound | Target | Assay Type | Metric | Value | Reference |
| THZ1 | CDK7 | Kinase Binding Assay | KD | 3.2 nM | [4][5] |
| This compound | CDK7 | Kinase Binding Assay | KD | > 3000 nM | [4] |
| THZ1 | Jurkat Cells (T-ALL) | Proliferation Assay | IC50 | 50 nM | [5] |
| THZ1 | Loucy Cells (T-ALL) | Proliferation Assay | IC50 | 0.55 nM | [5] |
| THZ1 | MEC1 Cells (CLL) | Proliferation Assay | IC50 | 7.23 nM | [6] |
| THZ1 | MEC2 Cells (CLL) | Proliferation Assay | IC50 | 7.35 nM | [6] |
| THZ1 | MYCN-amplified Neuroblastoma | Proliferation Assay | IC50 | 6 - 9 nM | [7] |
CDK7 Signaling Pathways and Impact of Inhibition
CDK7 plays a dual role in cellular regulation. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other cell cycle CDKs, such as CDK1 and CDK2.[1] As a subunit of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription initiation and elongation.[1][8]
THZ1-mediated inhibition of CDK7 disrupts both functions. Inhibition of the CAK complex leads to cell cycle arrest, often at G1/S or G2/M phases.[4][9] Inhibition of TFIIH-associated activity leads to a global suppression of transcription, with a particularly strong effect on genes associated with "super-enhancers," such as the MYC oncogene.[1][9][10] This transcriptional disruption is a primary driver of the potent anti-tumor activity of THZ1.[9][10]
References
- 1. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. CDK7 Inhibitor THZ1 Inhibits Glycolytic Metabolism By Suppressing HIF1α Activity in Chronic Lymphocytic Leukemia | Blood | American Society of Hematology [ashpublications.org]
- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Cellular Effects of THZ1-R: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on the cellular effects of THZ1-R, a crucial control compound in the investigation of the covalent cyclin-dependent kinase 7 (CDK7) inhibitor, THZ1. This compound, being a non-cysteine reactive analog of THZ1, exhibits significantly diminished activity against CDK7, making it an essential tool for delineating the specific effects of covalent CDK7 inhibition.[1][2] This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The primary role of this compound in research is to serve as a negative control to demonstrate that the cellular effects observed with THZ1 are due to its covalent inhibition of CDK7. The following tables summarize the comparative quantitative data for THZ1 and this compound.
| Compound | Target | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Reference |
| THZ1 | CDK7 | Not Reported | 3.2 nM | [3] |
| This compound | CDK7 | 142 nM | 146 nM | [2] |
| Cell Line | Assay | THZ1 IC50 | This compound Effect | Reference |
| Jurkat (T-ALL) | Proliferation | 50 nM | Diminished activity | [1][3] |
| Loucy (T-ALL) | Proliferation | 0.55 nM | Diminished activity | [3] |
| Multiple Cancer Cell Lines | Anti-proliferative | <200 nM | Diminished activity | [3] |
| Cholangiocarcinoma Cell Lines | Cell Viability | <500 nM | No pronounced inhibitory activity | [4] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. The following are protocols for key experiments frequently cited in studies involving THZ1 and this compound.
Cell Viability and Proliferation Assays
These assays are fundamental to assessing the cytotoxic and cytostatic effects of THZ1 in comparison to this compound.
-
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., Jurkat, Loucy, T-ALL cell lines) in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of THZ1 or this compound, alongside a DMSO vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours.
-
Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a nonlinear regression model.
-
Western Blot Analysis for Phosphorylation Status
Western blotting is employed to investigate the impact of THZ1 and this compound on the phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).
-
Protocol:
-
Cell Treatment: Treat cells (e.g., Jurkat, Loucy) with THZ1, this compound, or DMSO for a defined period (e.g., 4 hours).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of RNAPII CTD (Ser-2, Ser-5, Ser-7), CDK1, CDK2, and other relevant proteins.
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
In Vitro Kinase Assays
These assays directly measure the inhibitory activity of compounds on the kinase activity of CDK7.
-
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant CDK7/cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide corresponding to the RNAPII CTD), and ATP.
-
Inhibitor Addition: Add varying concentrations of THZ1 or this compound to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Quantify the kinase activity using methods such as radiometric assays (32P-ATP) or fluorescence-based assays (e.g., LanthaScreen® Eu Kinase Binding Assay).
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the key signaling pathways affected by THZ1 and the experimental logic of using this compound as a control.
Caption: Mechanism of Action: THZ1 vs. This compound.
Caption: Experimental Workflow Using this compound as a Control.
Summary of Cellular Effects
Studies consistently demonstrate that this compound has minimal impact on the cellular processes that are significantly affected by THZ1. Key findings include:
-
RNAPII CTD Phosphorylation: Unlike THZ1, this compound does not effectively inhibit the phosphorylation of the RNAPII CTD at Ser-5 and Ser-7 in cells.[1] This indicates that the transcriptional inhibitory effects of THZ1 are dependent on its covalent interaction with CDK7.
-
Cell Proliferation and Viability: In a wide range of cancer cell lines, particularly T-cell acute lymphoblastic leukemia (T-ALL), THZ1 exhibits potent anti-proliferative effects at nanomolar concentrations.[1][3] In contrast, this compound shows markedly diminished to no activity in these same assays.[1][4]
-
CAK Activity: THZ1 treatment leads to a decrease in the phosphorylation of the activation loops of CDK1 and CDK2, indicating an inhibition of the CDK-activating kinase (CAK) activity of CDK7. This compound does not produce this effect.[1]
-
Apoptosis: THZ1 induces apoptosis in various cancer cell lines, often associated with the downregulation of anti-apoptotic proteins like MCL-1 and XIAP.[5][6] This effect is not observed with this compound treatment.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Off-Target Landscape of the Covalent CDK7 Inhibitor THZ1 Utilizing the Resistant Analog THZ1-R
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression. While THZ1 has shown significant promise in preclinical cancer models, a thorough understanding of its off-target effects is crucial for its clinical development and for interpreting experimental results. This guide provides a comprehensive overview of the known off-target profile of THZ1 and introduces the use of its structurally related, but biologically less active counterpart, THZ1-R, as a critical tool to delineate on-target versus off-target cellular effects. We present quantitative data on THZ1's kinase selectivity, detailed experimental protocols for its study, and visual representations of the signaling pathways involved.
Introduction
THZ1 is a pyrimidine-based small molecule that irreversibly binds to a unique cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7[1]. This covalent modification leads to the inhibition of CDK7's kinase activity, thereby disrupting the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and blocking transcription initiation and elongation[2][3]. THZ1 also inhibits the closely related transcriptional kinases CDK12 and CDK13[4][5]. The profound anti-proliferative effects of THZ1 in various cancer models are largely attributed to the suppression of super-enhancer-driven oncogenes like MYC and RUNX1[6][7].
Despite its selectivity, high concentrations of THZ1 can engage other kinases, leading to off-target effects. To distinguish these from the consequences of CDK7/12/13 inhibition, the inactive analog this compound was developed. This compound possesses a modified acrylamide warhead, rendering it incapable of forming a covalent bond with its target kinases[6]. Consequently, any cellular phenotype observed with THZ1 but not with this compound at similar concentrations can be more confidently attributed to the on-target covalent inhibition of CDKs.
Furthermore, the development of THZ1-resistant (this compound) cell lines has provided another powerful tool for studying its mechanism of action. The primary mechanism of acquired resistance to THZ1 is the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, which actively efflux the drug from the cell, thereby reducing its intracellular concentration and mitigating both on- and off-target effects.
This guide will delve into the known off-target profile of THZ1, provide detailed methodologies for key experiments, and illustrate the relevant signaling pathways to aid researchers in the rigorous investigation of this important chemical probe.
Data Presentation: Kinase Selectivity of THZ1
The selectivity of THZ1 has been assessed using various platforms, including KiNativ™ profiling, which measures the ability of a compound to compete with an ATP probe for binding to a large panel of kinases in a cellular context. The following tables summarize the on-target and notable off-target activities of THZ1.
Table 1: On-Target Kinase Inhibition by THZ1
| Target | Kinase Family | IC50 / Kd | Comments |
| CDK7 | CMGC | 3.2 nM (Kd) | Primary covalent target. Inhibition is time-dependent.[6][8][9][10] |
| CDK12 | CMGC | Potent Inhibition | Covalent target. Important for transcriptional elongation.[4][5] |
| CDK13 | CMGC | Potent Inhibition | Covalent target. Functionally related to CDK12.[4][5] |
Table 2: Off-Target Kinase Inhibition by THZ1 (from KiNativ™ Profiling)
Data from KiNativ™ profiling in Loucy cells showing kinases with >75% inhibition at 1 µM THZ1. The inhibition of these kinases was not found to be time-dependent, suggesting a non-covalent mechanism of action.
| Off-Target Kinase | Kinase Family | % Inhibition at 1 µM |
| MLK3 (MAP3K11) | STE | >75% |
| PIP4K2C | Lipid Kinase | >75% |
| JNK1 (MAPK8) | CMGC | >75% |
| JNK2 (MAPK9) | CMGC | >75% |
| JNK3 (MAPK10) | CMGC | >75% |
| MER (MERTK) | TK | >75% |
| TBK1 | Atypical | >75% |
| IGF1R | TK | >75% |
| NEK9 | NEK | >75% |
| PCTAIRE2 (CDK17) | CMGC | >75% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of THZ1 and to distinguish on-target from off-target activities using this compound and THZ1-resistant cells.
Generation of THZ1-Resistant (this compound) Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to THZ1 through continuous exposure to escalating drug concentrations.
Materials:
-
THZ1-sensitive cancer cell line of interest
-
Complete cell culture medium
-
THZ1 (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Culture the parental THZ1-sensitive cells in their recommended complete medium.
-
Initial THZ1 Treatment: Begin by treating the cells with THZ1 at a concentration equivalent to their IC50 value.
-
Monitoring and Passaging: Monitor the cells for growth. When the cells reach confluence and their growth rate appears to have recovered to a near-normal state, passage them at a 1:5 ratio into a new flask with fresh medium containing the same concentration of THZ1.
-
Dose Escalation: Once the cells are proliferating steadily at the current THZ1 concentration (typically after 1-2 passages), increase the concentration of THZ1 by approximately 10 nM.
-
Iterative Process: Repeat steps 3 and 4, gradually increasing the THZ1 concentration over a period of 3-6 months.
-
Selection of Resistant Population: Continue this process until the cells are able to proliferate in a THZ1 concentration that is 20-30 times the IC50 of the parental sensitive cells. The entire population of resistant cells can then be used for characterization without the need for single-cell cloning.
-
Validation of Resistance: Confirm the resistant phenotype by performing a cell viability assay (see Protocol 3.2) comparing the THZ1 dose-response of the parental and resistant cell lines.
Cell Viability Assay
This protocol describes a common method to assess the anti-proliferative effects of THZ1 and this compound using a colorimetric or luminescent assay.
Materials:
-
Parental and/or this compound cells
-
96-well cell culture plates
-
Complete cell culture medium
-
THZ1 and this compound (stock solutions in DMSO)
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), CellTiter-Glo® (CTG), or WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete medium. Allow the cells to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of THZ1 and this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
For CCK-8/WST-1: Add 10 µL of the reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
For CTG: Equilibrate the plate and the CTG reagent to room temperature. Add 100 µL of the CTG reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence with a microplate reader.
-
-
Data Analysis: Normalize the readings to the DMSO control wells to determine the percentage of viable cells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot for RNAPII C-Terminal Domain (CTD) Phosphorylation
This protocol outlines the procedure for assessing the on-target activity of THZ1 by measuring the phosphorylation status of the RNAPII CTD.
Materials:
-
Cells treated with THZ1, this compound, or DMSO
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNAPII CTD Ser2-P
-
Anti-RNAPII CTD Ser5-P
-
Anti-RNAPII CTD Ser7-P
-
Anti-total RNAPII
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of THZ1, this compound, or DMSO for the specified time (e.g., 4-6 hours). Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated RNAPII signals to the total RNAPII and/or the loading control.
Mandatory Visualizations
This section provides diagrams created using the DOT language to illustrate key signaling pathways and experimental workflows related to the study of THZ1 and its off-target effects.
Caption: On-target signaling pathway of THZ1.
Caption: Mechanism of acquired resistance to THZ1.
Caption: Experimental workflow using this compound.
Caption: Potential off-target signaling pathways of THZ1.
Conclusion
THZ1 is a powerful chemical probe for studying the roles of CDK7, CDK12, and CDK13 in transcription and cancer biology. However, a comprehensive understanding of its off-target effects is paramount for the accurate interpretation of experimental data. This guide has provided a summary of the known off-target kinase profile of THZ1, detailed experimental protocols for its characterization, and visual aids to understand the associated signaling pathways. The use of the inactive analog this compound and the generation of THZ1-resistant cell lines are indispensable tools for dissecting on-target versus off-target effects. By employing these rigorous experimental approaches, researchers can confidently elucidate the biological consequences of CDK7/12/13 inhibition and pave the way for the development of more selective and effective transcriptional CDK inhibitors for cancer therapy.
References
- 1. pnas.org [pnas.org]
- 2. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 9. apexbt.com [apexbt.com]
- 10. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols: Utilizing THZ1-R in Cell Culture Experiments
Introduction
THZ1-R serves as a critical negative control for studies involving the potent and selective covalent CDK7 inhibitor, THZ1. Structurally analogous to THZ1, this compound lacks the reactive acrylamide moiety, rendering it incapable of covalently binding to Cysteine 312 on CDK7. Consequently, it exhibits no significant inhibitory activity against CDK7, making it an ideal tool to differentiate CDK7-specific effects of THZ1 from off-target or compound-specific, non-mechanism-based activities.[1][2] These application notes provide detailed protocols and recommended concentrations for the use of this compound in various cell culture experiments, primarily based on its use alongside THZ1.
Mechanism of Action of THZ1 and the Role of this compound
THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key component of the transcription factor TFIIH.[3][4] CDK7 plays a dual role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and in controlling the cell cycle through its CDK-activating kinase (CAK) activity.[3][5] THZ1 exerts its potent anti-proliferative effects in various cancer cell lines by inhibiting these functions.[5] It has also been shown to inhibit the closely related kinases CDK12 and CDK13 at higher concentrations.[3][6]
Given the covalent nature and broad impact of THZ1 on transcription and cell cycle, it is imperative to employ a proper negative control to ensure that the observed cellular phenotypes are a direct result of CDK7 inhibition. This compound is used in parallel with THZ1 at identical concentrations to demonstrate that the biological effects are dependent on the covalent inhibition of CDK7.[2][7]
Recommended Concentrations for Cell Culture Experiments
The appropriate concentration of this compound is dictated by the concentration of THZ1 being used in a given experiment. The following table summarizes effective concentrations of THZ1 that have been reported in the literature for various cell lines and assays. It is recommended to use this compound at the same concentrations for comparative analysis.
| Cell Line Type | Cell Line(s) | Assay Type | THZ1 Concentration Range | Key Findings |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat, Loucy | Proliferation Assay | IC50: 50 nM (Jurkat), 0.55 nM (Loucy) | Potent inhibition of proliferation. |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | Western Blot | 250 nM | Inhibition of RNAPII CTD phosphorylation at Ser5 and Ser7.[8][9] |
| Cholangiocarcinoma (CCA) | HuCCT1, HuH28, RBE, HCCC9810, OZ | Cell Viability Assay | IC50: <500 nM | High sensitivity to THZ1.[1] |
| Cholangiocarcinoma (CCA) | HuCCT1, HuH28, RBE | Apoptosis Assay | 100 nM, 200 nM | Induction of apoptosis.[1] |
| Breast Cancer | Panel of 13 cell lines | Cell Growth Assay | IC50: 80-300 nM (2-day treatment) | Significant inhibition of cell growth.[10] |
| Triple-Negative Breast Cancer (TNBC) | Various | Proliferation Assay | IC50: <70 nM | High sensitivity compared to ER/PR+ breast cancer cells.[5][7] |
| Breast Cancer | MDA-MB-468, ZR-75-1 | Western Blot | 2-6250 nM (dose-response) | Suppression of CTD phosphorylation at S2, S5, and S7.[7] |
| Multiple Myeloma (MM) | H929, OPM2, RPMI8226, U266 | Apoptosis Assay | IC50: <300 nM | Potent induction of apoptosis.[3] |
| Multiple Myeloma (MM) | U266, PS-R, OPM2 | Western Blot | 50-400 nM | Diminished phosphorylation of RNA Pol II at Ser2 and Ser5.[3] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | NALM6, REH | Cell Viability Assay | IC50: 101.2 nM (NALM6), 26.26 nM (REH) | Inhibition of cell proliferation.[11] |
| Non-Small Cell Lung Cancer (NSCLC) | H1299 | Cell Proliferation Assay | 50 nM | Significant response after 48h incubation.[5] |
| Nasopharyngeal Carcinoma (NPC) | C666-1, HK1 | Gene Expression Analysis | 200 nM | Altered gene expression profiles after 6h treatment.[12] |
Experimental Protocols
Stock Solution Preparation
THZ1 and this compound are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Reagent : THZ1 or this compound powder, DMSO
-
Procedure :
-
Prepare a stock solution of 10 mM by dissolving the compound in DMSO.[13]
-
To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated.[13]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for several months.[13]
-
Cell Viability / Proliferation Assay
This protocol is used to determine the effect of THZ1 and this compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
-
Materials : 96-well plates, appropriate cell culture medium, THZ1 and this compound stock solutions, CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., CCK-8).
-
Procedure :
-
Seed 2,000–3,000 cells per well in a 96-well plate in triplicate and culture overnight.[1]
-
Prepare serial dilutions of THZ1 and this compound in culture medium from the stock solution. A common concentration range to test is 0-10 µM.
-
Treat the cells with the different concentrations of THZ1 and this compound for the desired duration (e.g., 48, 72 hours).[1][11] Include a DMSO-only control.
-
After the incubation period, measure cell viability according to the manufacturer's protocol for the chosen assay kit.[1][11]
-
Calculate IC50 values using non-linear regression analysis.[1]
-
Western Blot Analysis of RNAPII CTD Phosphorylation
This protocol is used to assess the inhibitory effect of THZ1 on CDK7 activity by measuring the phosphorylation status of its substrate, the RNAPII CTD.
-
Materials : 6-well plates, appropriate cell culture medium, THZ1 and this compound stock solutions, lysis buffer, primary antibodies (against total RNAPII, phospho-RNAPII Ser2, Ser5, Ser7), secondary antibodies.
-
Procedure :
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of THZ1 and this compound (e.g., 50 nM, 100 nM, 250 nM) for a specified time (e.g., 3, 4, or 6 hours).[2][8][12] Include a DMSO-only control.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[10]
-
Determine protein concentration using a BCA assay.[10]
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total RNAPII and the phosphorylated forms of the RNAPII CTD.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Visualizations
Signaling Pathway of THZ1 Action
Caption: Mechanism of THZ1 inhibition of CDK7-mediated transcription and cell cycle progression.
Experimental Workflow for Comparative Analysis of THZ1 and this compound
Caption: Workflow for evaluating CDK7-dependent cellular effects using THZ1 and this compound.
References
- 1. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. apexbt.com [apexbt.com]
Application Notes and Protocols for Parallel Western Blot Analysis of THZ1 and THZ1-R
For Researchers, Scientists, and Drug Development Professionals
Introduction
THZ1 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex.[1][5][6] Through its kinase activity, CDK7 plays a dual role in regulating both transcription and the cell cycle. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription.[5][6][7][8] Additionally, as part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby controlling cell cycle progression.[1][9]
THZ1 covalently binds to a cysteine residue (C312) located outside the active site of CDK7, leading to irreversible inhibition of its kinase activity.[3] This inhibition results in a global down-regulation of transcription, particularly of genes associated with super-enhancers, which are frequently linked to oncogenic pathways.[7][10] Consequently, THZ1 has shown significant anti-proliferative and pro-apoptotic effects in various cancer models, including T-cell acute lymphoblastic leukemia, multiple myeloma, and glioblastoma.[1][9][10]
THZ1-R is a reduced, inactive analog of THZ1 that lacks the reactive acrylamide group necessary for covalent bond formation with CDK7.[8][9][11] While it may exhibit some minor off-target effects, it serves as an excellent negative control in experiments to distinguish the specific effects of CDK7 inhibition by THZ1 from non-specific or off-target activities.[8][9][10]
Parallel Western blot analysis of cells treated with THZ1 and this compound is a powerful technique to specifically investigate the consequences of CDK7 inhibition on cellular signaling pathways. This application note provides detailed protocols and data presentation guidelines for conducting such analyses.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by THZ1 and the general workflow for parallel Western blot analysis.
Caption: THZ1 inhibits both transcription and cell cycle progression by targeting CDK7.
Caption: Workflow for parallel Western blot analysis of THZ1 and this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., Jurkat for T-ALL, U266 for multiple myeloma) in appropriate culture vessels at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Preparation: Prepare stock solutions of THZ1 and this compound in DMSO (e.g., 10 mM).
-
Treatment: The following day, treat the cells with THZ1, this compound, or an equivalent volume of DMSO (vehicle control). A typical concentration for THZ1 is between 50 nM and 500 nM, with an incubation time ranging from 2 to 24 hours, depending on the specific markers being investigated.[1][5][7][12] It is crucial to use the same concentration for this compound as for THZ1 to ensure a valid comparison.
Protein Lysate Preparation
-
Cell Harvesting: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to the cells.[7][13]
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly to shear the DNA.[7][14]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[14]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel according to standard procedures.[14][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[15][16]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-RNA Polymerase II CTD (Ser2, Ser5, Ser7)
-
Total RNA Polymerase II
-
c-MYC
-
MCL-1
-
BCL-xL
-
Cleaved PARP
-
Cleaved Caspase-3
-
A loading control (e.g., β-actin, GAPDH, or α-tubulin)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantification: Densitometry analysis can be performed using software such as ImageJ to quantify the band intensities. Normalize the intensity of the target protein bands to the corresponding loading control bands.
Data Presentation
Summarize the quantitative data from the Western blot analysis in clearly structured tables for easy comparison between DMSO, THZ1, and this compound treated samples.
Table 1: Effect of THZ1 and this compound on RNA Polymerase II CTD Phosphorylation
| Target Protein | Treatment (250 nM, 6h) | Relative Band Intensity (Normalized to Total Pol II) | Fold Change vs. DMSO |
| p-Pol II (Ser2) | DMSO | 1.00 | 1.0 |
| THZ1 | 0.35 | 0.35 | |
| This compound | 0.98 | 0.98 | |
| p-Pol II (Ser5) | DMSO | 1.00 | 1.0 |
| THZ1 | 0.20 | 0.20 | |
| This compound | 1.02 | 1.02 | |
| p-Pol II (Ser7) | DMSO | 1.00 | 1.0 |
| THZ1 | 0.45 | 0.45 | |
| This compound | 0.95 | 0.95 |
Table 2: Effect of THZ1 and this compound on the Expression of Key Regulatory Proteins
| Target Protein | Treatment (250 nM, 24h) | Relative Band Intensity (Normalized to β-actin) | Fold Change vs. DMSO |
| c-MYC | DMSO | 1.00 | 1.0 |
| THZ1 | 0.25 | 0.25 | |
| This compound | 0.97 | 0.97 | |
| MCL-1 | DMSO | 1.00 | 1.0 |
| THZ1 | 0.30 | 0.30 | |
| This compound | 1.05 | 1.05 | |
| Cleaved PARP | DMSO | 1.00 | 1.0 |
| THZ1 | 4.50 | 4.5 | |
| This compound | 1.10 | 1.1 |
Note: The data presented in these tables are representative examples based on published literature and should be confirmed experimentally.[1][2][5][7][8][12][17][18]
THZ1-Resistant (THZ1R) Cells
In studies involving acquired resistance to THZ1, parallel Western blotting is essential to elucidate the resistance mechanisms. THZ1-resistant (THZ1R) cells, when treated with THZ1, often do not exhibit the same changes in Pol II phosphorylation or downstream protein expression as their sensitive (THZ1S) counterparts.[19] This can be due to various factors, including mutations in the drug target or upregulation of drug efflux pumps.[19]
Table 3: Comparison of THZ1 Effects in THZ1-Sensitive (THZ1S) and THZ1-Resistant (THZ1R) Cells
| Cell Line | Treatment (300 nM, 6h) | p-Pol II (Ser5) Fold Change | MYCN Fold Change |
| THZ1S | DMSO | 1.0 | 1.0 |
| THZ1 | 0.15 | 0.20 | |
| THZ1R | DMSO | 1.0 | 1.0 |
| THZ1 | 0.95 | 0.90 |
Data in this table is illustrative of typical findings in resistance studies.[19]
Conclusion
Parallel Western blot analysis using THZ1 and its inactive control, this compound, is a robust method to specifically investigate the downstream consequences of CDK7 inhibition. By following the detailed protocols provided in this application note, researchers can effectively probe the effects on transcription, cell cycle, and apoptosis-related pathways. The clear presentation of quantitative data in tabular format will facilitate the interpretation of results and contribute to a deeper understanding of the therapeutic potential of targeting CDK7 in various diseases.
References
- 1. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for THZ1-R Treatment in RNA-Sequencing Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing RNA-sequencing (RNA-seq) experiments involving the covalent CDK7 inhibitor, THZ1, and its less potent analog, THZ1-R. This document outlines the mechanism of action, experimental protocols, and data presentation strategies to facilitate the study of transcriptional responses to CDK7 inhibition.
Introduction to THZ1 and this compound
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex, which plays a dual role in regulating both the cell cycle and transcription. By covalently binding to a unique cysteine residue (C312) outside the kinase domain of CDK7, THZ1 irreversibly inhibits its kinase activity.[1][3] This inhibition leads to a global downregulation of transcription by preventing the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][3][4]
This compound serves as an essential negative control in experiments. It is a structurally similar analog of THZ1 but lacks the reactive acrylamide moiety, rendering it incapable of forming a covalent bond with CDK7.[3] Consequently, this compound exhibits significantly reduced inhibitory activity against CDK7 and has a diminished effect on cell proliferation and transcription, allowing researchers to distinguish the specific effects of covalent CDK7 inhibition.[3]
Signaling Pathway of THZ1-Mediated Transcriptional Inhibition
THZ1's primary mechanism of action involves the disruption of the transcriptional machinery. The following diagram illustrates the key steps in this process.
Caption: Mechanism of THZ1-mediated inhibition of CDK7 and subsequent effects on RNA Polymerase II phosphorylation and gene transcription.
Quantitative Data Summary
The following tables summarize typical concentration ranges and treatment durations for THZ1 and this compound in various cancer cell lines as reported in the literature.
Table 1: THZ1 and this compound Treatment Concentrations for RNA-Sequencing
| Cell Line Type | THZ1 Concentration (nM) | This compound Concentration (nM) | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 - 250 | 250 | [3] |
| Glioblastoma (GBM) | 100 | 100 | [5] |
| Nasopharyngeal Carcinoma (NPC) | 200 | N/A | [6][7] |
| Cholangiocarcinoma (CCA) | 200 | N/A | [8] |
Table 2: THZ1 and this compound Treatment Durations for RNA-Sequencing
| Cell Line Type | Treatment Duration (hours) | Rationale | Reference |
| T-ALL | 4 - 6 | To capture early transcriptional changes | [3] |
| GBM | 8 | To observe significant changes in gene expression | [5] |
| NPC | 6 | To identify differentially expressed genes | [6][7] |
| CCA | 6 | To assess the impact on transcriptional programs | [8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting an RNA-sequencing experiment with THZ1 and this compound treatment.
Experimental Workflow Overview
The overall workflow for a THZ1/THZ1-R RNA-sequencing experiment is depicted below.
Caption: A generalized workflow for an RNA-sequencing experiment following treatment with THZ1/THZ1-R.
Detailed Methodologies
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines known to be sensitive to THZ1 (e.g., Jurkat, Loucy for T-ALL; U87 for GBM).[3][5]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare stock solutions of THZ1 and this compound in dimethyl sulfoxide (DMSO).
-
Treatment Protocol:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of THZ1, this compound, or a DMSO vehicle control. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubate the treated cells for the predetermined duration (e.g., 4-8 hours).[3][5]
-
Harvest cells for RNA extraction.
-
2. RNA Extraction
-
Reagents: Utilize a commercial RNA isolation kit (e.g., RNeasy Kit from Qiagen, TRIzol reagent) for efficient and high-quality RNA extraction.[9][10][11]
-
Protocol:
-
Lyse the cells directly in the culture dish or after pelleting.
-
Follow the manufacturer's protocol for RNA purification, including a DNase treatment step to eliminate genomic DNA contamination.[10]
-
Elute the purified RNA in RNase-free water.
-
3. RNA Quality Control
-
Quantification: Determine the RNA concentration using a fluorometric method (e.g., Qubit) or spectrophotometry (e.g., NanoDrop).[10]
-
Integrity Assessment: Evaluate RNA integrity using an automated electrophoresis system such as the Agilent Bioanalyzer. Aim for an RNA Integrity Number (RIN) of ≥ 8 for high-quality RNA.[12]
4. RNA-Sequencing Library Preparation
-
Starting Material: Begin with 100 ng to 1 µg of total RNA.[9]
-
rRNA Depletion: Deplete ribosomal RNA (rRNA) to enrich for mRNA and other non-ribosomal RNAs.
-
Library Preparation Kit: Use a commercial library preparation kit (e.g., Illumina TruSeq Stranded Total RNA Library Prep Kit) according to the manufacturer's instructions.[12]
-
Key Steps:
-
Fragmentation: Chemically fragment the rRNA-depleted RNA.[10][12]
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.[10]
-
End Repair and Ligation: Perform end repair, A-tailing, and ligation of sequencing adapters.[10]
-
Amplification: Amplify the library using PCR to enrich for adapter-ligated fragments.[12]
-
5. Library Quality Control
-
Quantification: Quantify the final library concentration using a fluorometric method (e.g., Qubit) or qPCR.
-
Size Distribution: Assess the size distribution of the library using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to confirm successful library construction and the absence of adapter dimers.[12]
6. Sequencing
-
Platform: Sequence the prepared libraries on a high-throughput sequencing platform such as the Illumina HiSeq or NovaSeq.
-
Read Length and Depth: The choice of read length (e.g., 2x100 bp paired-end) and sequencing depth will depend on the specific research question and the size of the transcriptome being investigated.
7. Data Analysis
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes between THZ1-treated, this compound-treated, and DMSO control samples using packages like DESeq2 or edgeR.
-
Pathway Analysis: Perform functional enrichment analysis (e.g., GO, KEGG) on the differentially expressed genes to identify affected biological pathways.[6][7]
By following these detailed protocols and application notes, researchers can effectively utilize THZ1 and this compound in RNA-sequencing experiments to gain valuable insights into the transcriptional consequences of CDK7 inhibition, aiding in the discovery and development of novel cancer therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 8. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 11. RNA extraction and RNA-Seq library preparation for sequencing [bio-protocol.org]
- 12. RNA extraction and library preparation for RNA sequencing [bio-protocol.org]
Application Notes and Protocols for In Vivo Experimental Design Using THZ1-R as a Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design and implementation of in vivo experiments using THZ1-R as a negative control for studies involving the covalent CDK7 inhibitor, THZ1. Adherence to these protocols is crucial for validating that the observed anti-tumor effects are a direct result of the specific, covalent inhibition of CDK7 by THZ1.
Introduction
THZ1 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a critical component of the transcription machinery, and its inhibition leads to the downregulation of key oncogenes, making it a promising target in cancer therapy.[1][2][3] To ensure that the in vivo efficacy of THZ1 is due to its specific mechanism of action, it is essential to use a proper negative control. This compound is the (R)-enantiomer of THZ1 and serves as an ideal control because it is a non-cysteine reactive analog with significantly diminished activity against CDK7.[4][5] This document outlines the experimental design, protocols, and data presentation for using this compound as a control in preclinical in vivo studies.
Signaling Pathway of THZ1 Action
THZ1 exerts its anti-cancer effects by covalently binding to a cysteine residue near the active site of CDK7. This inhibition disrupts the kinase activity of CDK7, which is essential for two key cellular processes: transcription initiation and cell cycle progression. Inhibition of CDK7 leads to decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which in turn suppresses the transcription of a broad range of genes, with a particular impact on genes associated with super-enhancers that drive oncogenic programs.[6] This transcriptional suppression results in the downregulation of key anti-apoptotic proteins and oncogenes such as MYC, MCL-1, and BCL-XL, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Experimental Design and Protocols
A robust in vivo experimental design is critical for obtaining reproducible and meaningful results. The following sections detail the recommended protocols for studies involving THZ1 and its control, this compound.
Experimental Workflow
The general workflow for an in vivo study using THZ1 and this compound is as follows:
Materials
-
Compounds: THZ1 and this compound
-
Vehicle Solution: 10% DMSO in 5% dextrose in water (D5W)[2]
-
Animal Models: Immunocompromised mice (e.g., NSG or nude mice) are commonly used for xenograft studies.[1][6]
-
Tumor Cells: Cancer cell lines of interest (e.g., multiple myeloma, glioblastoma, cholangiocarcinoma cell lines).[1][4][6]
Protocols
1. Preparation of Dosing Solutions:
-
Prepare a stock solution of THZ1 and this compound in 100% DMSO.
-
For a final dosing solution, dilute the stock solution in 5% dextrose in water (D5W) to achieve a final concentration of 10% DMSO.[2]
-
The concentration of the dosing solution should be calculated based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals.
-
Prepare fresh dosing solutions on each day of administration.
2. Animal Handling and Tumor Implantation:
-
All animal procedures should be performed in accordance with institutional guidelines and regulations.
-
For subcutaneous xenograft models, inject tumor cells suspended in an appropriate medium (e.g., PBS or Matrigel) into the flank of the mice.[2]
-
For systemic or orthotopic models, administer tumor cells via the appropriate route (e.g., intravenous injection for leukemia models).[1]
3. Treatment Administration:
-
Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the animals into the following treatment groups:
-
Vehicle Control
-
THZ1
-
This compound (Negative Control)
-
-
A common dosing regimen for THZ1 is 10 mg/kg administered intraperitoneally (i.p.) or intravenously (i.v.) once or twice daily, 5 days a week.[1][2][6]
-
Crucially, this compound should be administered at the same dose, route, and schedule as THZ1 to serve as a proper negative control.
-
The vehicle control group should receive an equivalent volume of the 10% DMSO in D5W solution.
4. Monitoring and Endpoint Analysis:
-
Monitor tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[2]
-
Monitor animal body weight and overall health status regularly to assess toxicity.[1][6]
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
For survival studies, monitor animals until they meet the criteria for euthanasia as defined by the institutional animal care and use committee.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and concise manner to allow for easy comparison between treatment groups.
Table 1: In Vivo Efficacy of THZ1 and this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 10% DMSO in D5W, i.p., daily | 1500 ± 150 | - | +2 |
| THZ1 | 10 mg/kg, i.p., daily | 450 ± 75 | 70 | -3 |
| This compound | 10 mg/kg, i.p., daily | 1450 ± 140 | 3.3 | +1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cancer model and experimental conditions.
Table 2: Survival Analysis in a Systemic Xenograft Model
| Treatment Group | Dose and Schedule | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | 10% DMSO in D5W, i.p., daily | 30 | - |
| THZ1 | 10 mg/kg, i.p., daily | 55 | 83.3 |
| This compound | 10 mg/kg, i.p., daily | 32 | 6.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cancer model and experimental conditions.
Conclusion
The use of this compound as a negative control is indispensable for validating the on-target effects of THZ1 in in vivo studies. By demonstrating that the inactive enantiomer does not produce the same anti-tumor efficacy as THZ1, researchers can confidently attribute the observed therapeutic effects to the specific covalent inhibition of CDK7. This rigorous experimental design strengthens the rationale for the continued development of CDK7 inhibitors as a promising class of anti-cancer agents.
References
- 1. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Viability in Response to THZ1 and its Resistant Analogue THZ1-R
For Researchers, Scientists, and Drug Development Professionals
Introduction
THZ1 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and cell cycle progression.[1][2] Its ability to disrupt oncogenic transcription programs has made it a promising therapeutic candidate in various cancers. However, as with many targeted therapies, the development of resistance is a significant clinical challenge. THZ1-resistant (THZ1-R) cancer cells often emerge, limiting the long-term efficacy of the treatment. Understanding the mechanisms of resistance and developing protocols to assess cell viability in both sensitive and resistant contexts are crucial for advancing cancer research and drug development.
These application notes provide detailed protocols for conducting cell viability assays to compare the cytotoxic effects of THZ1 on sensitive parental cell lines and their THZ1-resistant counterparts. The primary mechanism of acquired resistance to THZ1 often involves the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, which actively efflux the drug from the cell, thereby reducing its intracellular concentration and efficacy.[3][4]
Signaling Pathways
THZ1 exerts its cytotoxic effects primarily by inhibiting CDK7. This inhibition disrupts the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, leading to a global suppression of transcription, particularly of genes with super-enhancers that are critical for cancer cell survival and proliferation.[1][2] In THZ1-resistant cells, the upregulation of ABC transporters provides a mechanism to counteract the drug's effect.
Experimental Workflow
A typical experimental workflow to assess the differential viability of THZ1-sensitive and THZ1-resistant cells involves generating the resistant cell line, followed by parallel cell viability assays.
Experimental Protocols
Generation of THZ1-Resistant (this compound) Cell Lines
This protocol is adapted from methods used to generate THZ1-resistant neuroblastoma cell lines.[4]
Materials:
-
Parental cancer cell line of interest (e.g., neuroblastoma cell line KELLY)
-
Complete cell culture medium
-
THZ1 (dissolved in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing THZ1 at a concentration equal to the previously determined IC50 value.
-
Dose Escalation: When the cells reach confluence and their growth rate appears to have recovered, split them at a 1:5 ratio into fresh medium containing a slightly higher concentration of THZ1 (e.g., increase by 10 nM).[4]
-
Continuous Culture: Continue this process of gradually increasing the THZ1 concentration as the cells adapt and resume normal growth. This selection process can take 3-6 months.[4]
-
Maintenance of Resistant Phenotype: Once a desired level of resistance is achieved (e.g., cells proliferating in 20-30 times the parental IC50), maintain the this compound cells in a medium containing a constant, high concentration of THZ1 to ensure the stability of the resistant phenotype.
-
Verification of Resistance: Regularly perform cell viability assays (as described below) to confirm the level of resistance compared to the parental cell line.
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active, viable cells.[5]
Materials:
-
THZ1-sensitive (parental) and this compound cells
-
Complete cell culture medium
-
THZ1 (serial dilutions in complete medium)
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed both parental and this compound cells into separate 96-well opaque-walled plates at a density of 4 x 10³ cells per well in 100 µL of complete medium.[4] Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of THZ1 in complete medium. The concentration range should bracket the expected IC50 values for both sensitive and resistant cells. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest THZ1 treatment.
-
Add the THZ1 dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis
-
Background Subtraction: Subtract the average luminescence from wells containing medium only (no cells) from all other readings.
-
Normalization: Normalize the data by expressing the luminescence of treated wells as a percentage of the average luminescence of the vehicle-treated control wells.
-
Dose-Response Curve: Plot the normalized viability data against the logarithm of the THZ1 concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50) for both the parental and this compound cell lines.
Data Presentation
The following tables summarize representative IC50 values for THZ1 in sensitive and resistant cancer cell lines, compiled from various studies.
Table 1: IC50 Values of THZ1 in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | THZ1 IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | [6] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | [6] |
| KELLY | Neuroblastoma | ~10 | [4] |
| NGP | Neuroblastoma | ~10 | [4] |
| SK-N-BE2 | Neuroblastoma | ~10 | [4] |
| NALM6 | B-cell Acute Lymphocytic Leukemia | 101.2 | [5] |
| REH | B-cell Acute Lymphocytic Leukemia | 26.26 | [5] |
| HuCCT1 | Cholangiocarcinoma | <500 | [2] |
| HuH28 | Cholangiocarcinoma | <500 | [2] |
Table 2: Comparison of THZ1 IC50 in Sensitive (THZ1) vs. Resistant (this compound) Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Primary Resistance Mechanism | Reference |
| KELLY | ~10 | >300 | >30 | ABCB1 Upregulation | [4] |
| NGP | ~10 | >300 | >30 | ABCB1 Upregulation | [4] |
| NCI-H82 | ~30 | >1000 | >33 | ABCG2 Upregulation | [4] |
| PC-9 | ~100 | >3000 | >30 | ABCG2 Upregulation | [4] |
Conclusion
These application notes provide a comprehensive framework for researchers to reliably assess the efficacy of THZ1 in both sensitive and resistant cancer cell models. The detailed protocols for generating resistant cell lines and performing cell viability assays, coupled with an understanding of the underlying signaling pathways, will facilitate further research into overcoming THZ1 resistance and aid in the development of more effective therapeutic strategies. The provided data tables serve as a valuable reference for expected outcomes and for comparing new findings.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with THZ1-R
For Researchers, Scientists, and Drug Development Professionals
Introduction
THZ1 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7). It functions by irreversibly binding to a cysteine residue outside the active site of CDK7, leading to the inhibition of its kinase activity.[1][2] This inhibition disrupts the transcription of key oncogenes and induces cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5] To verify that the observed cellular effects of THZ1 are a direct result of its covalent interaction with CDK7, a non-reactive analog, THZ1-R, is often employed as a negative control. This compound lacks the reactive acrylamide group, rendering it incapable of forming a covalent bond with CDK7.[6]
These application notes provide detailed protocols for utilizing flow cytometry to compare the effects of THZ1 and this compound on cancer cells. The primary assays detailed herein are for the analysis of apoptosis and cell cycle distribution, which are critical for evaluating the efficacy and mechanism of action of CDK7 inhibitors.
Signaling Pathway of THZ1
THZ1, as a CDK7 inhibitor, primarily impacts the cell by disrupting two major cellular processes: transcription and cell cycle progression. CDK7 is a crucial component of the transcription factor IIH (TFIIH) complex, which is essential for the initiation of transcription by RNA polymerase II (Pol II).[3] CDK7 phosphorylates the C-terminal domain (CTD) of RNA Pol II, a key step for promoter clearance and transcription elongation.[2][7] By inhibiting CDK7, THZ1 prevents this phosphorylation, leading to a global decrease in transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers like MYC.[3][5]
Furthermore, CDK7 is the catalytic subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, such as CDK1 and CDK2, that are essential for cell cycle progression.[3][6] Inhibition of this function leads to cell cycle arrest, most commonly at the G2/M phase.[3][4]
Caption: THZ1 inhibits CDK7, disrupting transcription and cell cycle, leading to apoptosis and G2/M arrest.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., Jurkat, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
THZ1 (Selleck Chemicals or equivalent)
-
This compound (Selleck Chemicals or equivalent)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution
-
RNase A
-
Flow cytometer
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with THZ1 and this compound.
Experimental Workflow:
Caption: Workflow for apoptosis analysis by flow cytometry.
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treatment: After 24 hours, treat the cells with the desired concentrations of THZ1, this compound, or an equivalent volume of DMSO (vehicle control). A typical concentration for THZ1 is in the range of 50-500 nM.[8]
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a 15 mL conical tube.
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 4 of Protocol 1.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 1 mL of PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Presentation
The following tables present hypothetical quantitative data that would be expected from the described experiments, highlighting the differential effects of THZ1 and its inactive analog, this compound.
Table 1: Apoptosis Analysis of Jurkat Cells Treated with THZ1 and this compound for 48 hours
| Treatment (100 nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| THZ1 | 45.3 ± 3.5 | 35.8 ± 2.9 | 18.9 ± 1.7 |
| This compound | 90.1 ± 2.8 | 4.2 ± 1.1 | 5.7 ± 1.5 |
Table 2: Cell Cycle Analysis of HCT116 Cells Treated with THZ1 and this compound for 24 hours
| Treatment (200 nM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55.2 ± 3.3 | 28.1 ± 2.5 | 16.7 ± 1.9 |
| THZ1 | 30.8 ± 2.7 | 15.6 ± 1.8 | 53.6 ± 4.1 |
| This compound | 54.5 ± 3.8 | 27.9 ± 2.9 | 17.6 ± 2.2 |
Expected Results and Interpretation
Treatment with THZ1 is expected to induce a significant increase in the percentage of apoptotic cells (both early and late) compared to the vehicle control.[3][9] In contrast, this compound, being the inactive analog, should not induce apoptosis at a rate significantly different from the vehicle control.[6] This differential effect confirms that the pro-apoptotic activity of THZ1 is dependent on its covalent binding to CDK7.
Similarly, in cell cycle analysis, THZ1 treatment is anticipated to cause a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G1 and S phase populations.[3][4] this compound should not cause any significant changes in the cell cycle distribution compared to the vehicle control. These results would indicate that the cell cycle arrest is a specific consequence of CDK7 inhibition by THZ1.
Conclusion
The flow cytometry protocols and expected data presented here provide a framework for the effective evaluation of the cellular effects of the CDK7 inhibitor THZ1. The use of the inactive analog this compound as a negative control is crucial for demonstrating the specificity of THZ1's mechanism of action. These assays are fundamental tools for researchers in oncology and drug development who are investigating the therapeutic potential of targeting the transcriptional and cell cycle machinery.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THZ1 Reveals Roles for Cdk7 in Co- ... | Article | H1 Connect [archive.connect.h1.co]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Transcriptional CDK Inhibitors CYC065 and THZ1 Induce Apoptosis in Glioma Stem Cells Derived from Recurrent GBM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: ChIP-seq Experimental Setup with THZ1 and THZ1-R Controls
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Interpreting Differential Results Between THZ1 and THZ1-R
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret experimental results when comparing the effects of THZ1 and its inactive analog, THZ1-R.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between THZ1 and this compound?
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). It contains an acrylamide group that forms an irreversible covalent bond with a unique cysteine residue (C312) located outside the canonical kinase domain of CDK7.[1][2][3] This covalent binding leads to sustained and irreversible inhibition of CDK7's kinase activity.
This compound, on the other hand, is a non-cysteine-reactive analog of THZ1.[1][4] It lacks the reactive acrylamide moiety and therefore binds to CDK7 in a reversible, non-covalent manner. Consequently, this compound exhibits significantly diminished inhibitory activity against CDK7 and serves as a negative control in experiments to ascertain that the observed effects are due to the specific covalent inhibition of CDK7 by THZ1.[1]
Q2: I am not observing a significant difference in cell viability between THZ1 and this compound treated cells. What could be the reason?
Several factors could contribute to this observation. Please consider the following troubleshooting steps:
-
Cell Line Sensitivity: Not all cell lines exhibit high sensitivity to CDK7 inhibition. The anti-proliferative effects of THZ1 are particularly pronounced in cancer cells that are highly dependent on transcription, often driven by super-enhancers and oncogenic transcription factors like MYC or RUNX1.[1][5] We recommend testing THZ1 in a sensitive cell line, such as Jurkat (T-ALL), as a positive control.
-
Drug Concentration and Treatment Duration: Ensure that the concentrations of THZ1 and this compound used are appropriate for the cell line being tested. A dose-response experiment is crucial to determine the optimal concentration. Additionally, the duration of treatment may need to be extended, as the effects of transcriptional inhibition on cell viability may not be apparent at early time points. A 72-hour incubation is a common starting point for cell viability assays.[1]
-
Drug Stability: Ensure that both THZ1 and this compound have been stored correctly and that the working solutions are freshly prepared.
Q3: My RNA-sequencing data shows widespread transcriptional downregulation with THZ1, but also some unexpected gene upregulation. How do I interpret this?
While the primary effect of THZ1 is the suppression of transcription, some genes may appear to be upregulated. Here's how to approach this:
-
Direct vs. Indirect Effects: The upregulation is likely an indirect consequence of CDK7 inhibition. For example, the downregulation of a transcriptional repressor could lead to the increased expression of its target genes.
-
Cellular Stress Response: Widespread transcriptional inhibition can induce cellular stress responses, which may involve the upregulation of specific stress-related genes.
-
Data Normalization: Ensure that the RNA-sequencing data has been properly normalized. Global transcriptional repression can sometimes introduce biases in standard normalization methods.
A Gene Ontology (GO) or pathway analysis of the differentially expressed genes can help to elucidate the biological processes being affected.[6][7][8][9]
Troubleshooting Guides
Issue 1: Inconsistent Western Blot Results for Phospho-RNA Polymerase II
Problem: You are not seeing a consistent decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 after THZ1 treatment, while this compound shows no effect.[1]
Troubleshooting Steps:
-
Time Course Experiment: The inhibition of RNAPII phosphorylation by THZ1 is time-dependent.[1] Perform a time-course experiment (e.g., 0, 2, 4, 6 hours) to determine the optimal treatment duration for observing maximal inhibition of phosphorylation in your specific cell line.
-
Antibody Quality: Verify the specificity and efficacy of the phospho-RNAPII antibodies. Use a positive control, such as cells treated with a known transcriptional inhibitor, to ensure the antibodies are working correctly.
-
Loading Controls: Use a total RNAPII antibody as a loading control to ensure that the observed changes are in the phosphorylation status and not the total protein level.
-
Washout Experiment: To confirm the irreversible inhibition by THZ1, perform a washout experiment. Treat cells with THZ1 or this compound for a defined period, then wash the cells and replace with fresh media. The inhibition of RNAPII phosphorylation should be sustained in THZ1-treated cells but should recover in this compound-treated cells.[1]
Issue 2: Interpreting Differential Gene Expression from Microarray or RNA-seq
Problem: You have performed a gene expression analysis comparing THZ1 and this compound treated cells and want to identify the key downstream targets.
Data Interpretation Workflow:
-
Identify Differentially Expressed Genes (DEGs): First, identify the genes that are significantly downregulated by THZ1 compared to both the vehicle control (e.g., DMSO) and the this compound control. A stringent p-value and fold-change cutoff should be applied.
-
Focus on Super-Enhancer Associated Genes: THZ1 has a disproportionate effect on genes regulated by super-enhancers.[1] Utilize existing databases or perform ChIP-seq for H3K27ac to identify super-enhancers in your cell line and cross-reference this with your list of DEGs.
-
Pathway Analysis: Perform Gene Ontology (GO) and KEGG pathway analysis on the downregulated genes to identify the key biological processes and signaling pathways affected by THZ1.[6][7][8][9] Pathways related to cell cycle, transcription, and specific oncogenic signaling are often enriched.[6][7][8][9]
-
Confirm Key Targets: Validate the expression changes of key candidate genes identified from the transcriptomic data using an orthogonal method, such as quantitative real-time PCR (qRT-PCR).
Data Presentation
Table 1: Comparative Activity of THZ1 and this compound
| Feature | THZ1 | This compound | Reference |
| Mechanism of Action | Covalent, Irreversible Inhibitor of CDK7 | Non-covalent, Reversible Inhibitor of CDK7 | [1][2] |
| Binding Affinity (Kd for CDK7) | ~3.2 nM | ~142 nM | [2][4] |
| Effect on RNAPII CTD Phosphorylation | Complete inhibition of Ser5/Ser7 phosphorylation | Minimal to no inhibition | [1][2] |
| Anti-proliferative Potency (Jurkat cells, IC50) | ~50 nM | Significantly higher (less potent) | [3] |
Experimental Protocols
Cell Viability Assay (Resazurin-based)
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of THZ1 and this compound (e.g., 0 to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot for Phospho-RNAPII
-
Treat cells with THZ1, this compound, or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RNAPII (Ser2, Ser5, Ser7), total RNAPII, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Mechanism of THZ1 covalent binding vs. This compound reversible binding.
Caption: THZ1-mediated inhibition of the CDK7 signaling pathway.
Caption: Experimental workflow for interpreting differential results.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 7. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
THZ1-R not showing expected lack of effect in experiments
Welcome to the technical support center for THZ1-R. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound does not exhibit the expected lack of effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its inactive analog, this compound, is often used as a negative control in experiments to ensure that the observed effects are due to the specific inhibition of CDK7 by THZ1 and not due to off-target effects of the chemical scaffold.[1][2]
Q2: My this compound is showing a biological effect similar to THZ1. What could be the reason?
If this compound, the inactive control, is producing an effect, it could be due to several factors including:
-
Compound Integrity: The purity and stability of your this compound compound may be compromised.
-
Off-Target Effects: Although designed to be inactive, at high concentrations, this compound might exhibit unforeseen off-target activities.
-
Experimental Artifacts: The observed effect might be an artifact of the experimental system rather than a true biological activity of the compound.
Q3: Why are my THZ1-sensitive cells showing resistance to THZ1?
Acquired resistance to THZ1 in sensitive cell lines is a known phenomenon. The primary mechanism is the upregulation of ATP-binding cassette (ABC) drug transporters, such as ABCB1 (also known as MDR1 or P-glycoprotein) and ABCG2.[3] These transporters actively pump THZ1 out of the cell, reducing its intracellular concentration and thus its efficacy.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnose and resolve issues when this compound does not behave as an inactive control.
Issue 1: this compound exhibits unexpected biological activity.
-
Step 1: Verify Compound Identity and Purity.
-
Recommendation: Confirm the identity and purity of your this compound stock solution using methods like LC-MS or NMR.
-
-
Step 2: Perform a Dose-Response Curve.
-
Step 3: Use a Secondary Negative Control.
-
Recommendation: If possible, use an alternative inactive analog or a different class of CDK7 inhibitor as a control to see if the effect is specific to the THZ1 scaffold.
-
Issue 2: THZ1-sensitive cells appear resistant to THZ1, mimicking the lack of effect expected from this compound.
-
Step 1: Validate the Cell Line.
-
Recommendation: Ensure the cell line is indeed sensitive to THZ1 by referencing literature or your own historical data. Perform STR profiling to confirm the identity of your cell line.
-
-
Step 2: Assess ABC Transporter Expression.
-
Recommendation: Use qPCR or Western blotting to check the expression levels of ABCB1 and ABCG2 in your "resistant" cells compared to a sensitive parental line.[3]
-
-
Step 3: Co-treatment with an ABC Transporter Inhibitor.
Data Presentation
Table 1: Comparative IC50 Values of THZ1 and this compound in Sensitive and Resistant Cell Lines
| Cell Line | Compound | IC50 (nM) | Reference |
| Jurkat (T-ALL) | THZ1 | 50 | [1] |
| Jurkat (T-ALL) | This compound | > 10,000 | [1] |
| Kelly (Neuroblastoma) | THZ1 | ~10 | [3] |
| Kelly THZ1-Resistant | THZ1 | > 500 | [3] |
| H929 (Multiple Myeloma) | THZ1 | ~100 | [5] |
Table 2: Effect of ABC Transporter Inhibitors on THZ1 Sensitivity
| Cell Line | Treatment | IC50 of THZ1 (nM) | Reference |
| THZ1-Resistant Kelly | THZ1 alone | > 500 | [3] |
| THZ1-Resistant Kelly | THZ1 + Tariquidar (125 nM) | ~20 | [3] |
| THZ1-Resistant PC9 | THZ1 alone | > 1000 | [3] |
| THZ1-Resistant PC9 | THZ1 + KO-143 (200 nM) | ~50 | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of THZ1 and this compound. Treat the cells for 72 hours.
-
Viability Assessment: Use a reagent such as CellTiter-Glo® to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to DMSO-treated controls and plot the dose-response curves to determine the IC50 values.
Protocol 2: Western Blot for ABC Transporter Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against ABCB1, ABCG2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Visualizations
Caption: Mechanism of acquired resistance to THZ1.
Caption: Troubleshooting workflow for unexpected this compound activity.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Cellular Responses to THZ1 and THZ1-R
Welcome to the technical support center for THZ1 and its inactive control, THZ1-R. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving these compounds. Find answers to frequently asked questions and detailed guides to address unexpected cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for THZ1 and this compound?
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It functions by irreversibly binding to a cysteine residue (C312) located outside of the canonical kinase domain of CDK7.[1] This covalent modification leads to the inhibition of CDK7's kinase activity, which in turn disrupts transcriptional regulation and cell cycle progression.[1][2][3] this compound is an analog of THZ1 where the reactive acrylamide moiety has been reduced, rendering it incapable of covalent binding to CDK7.[3] Consequently, this compound serves as an inactive control, exhibiting significantly diminished or no inhibitory activity against CDK7.[3][4]
Q2: What are the expected cellular effects of THZ1?
The primary expected cellular effects of THZ1 treatment include:
-
Inhibition of Transcription: THZ1-mediated inhibition of CDK7 leads to a global downregulation of transcription. This is due to the role of CDK7 in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcriptional initiation and elongation.[2][5][6]
-
Cell Cycle Arrest: As a key component of the CDK-activating kinase (CAK) complex, CDK7 is essential for the activation of cell cycle CDKs. Inhibition of CDK7 by THZ1 can lead to cell cycle arrest, typically at the G1/S transition.[7]
-
Induction of Apoptosis: In many cancer cell lines, the disruption of transcription of key survival genes and cell cycle progression by THZ1 leads to the induction of apoptosis.[5][8]
-
Metabolic Perturbation: THZ1 has been shown to disrupt cellular metabolic pathways, including glycolysis and nucleotide metabolism, often mediated by the downregulation of oncogenes like c-MYC.[8]
Q3: Why is it crucial to use this compound as a control in my experiments?
Using this compound as a control is essential to ensure that the observed cellular effects are specifically due to the covalent inhibition of CDK7 by THZ1 and not due to off-target effects of the chemical scaffold. Since this compound shares the same core structure as THZ1 but lacks the reactive group, it helps to differentiate between on-target and off-target activities.[3] Any significant cellular response to this compound would be considered an "off-target" effect of the compound's backbone.
Q4: Are there known off-target effects for THZ1?
While THZ1 is highly selective for CDK7, some off-target kinase inhibition has been observed, particularly at higher concentrations. Kinome-wide profiling has shown that THZ1 can inhibit other kinases, though the inhibition is not time-dependent, suggesting a non-covalent mechanism.[3] It has also been reported that THZ1 can inhibit CDK12 and CDK13.[7] It is crucial to use the lowest effective concentration of THZ1 to minimize these off-target effects.
Troubleshooting Guides
Scenario 1: THZ1 shows little to no effect on my cells.
If you observe a minimal or no response to THZ1 treatment, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Not all cell lines are equally sensitive to THZ1. Sensitivity can be linked to "transcriptional addiction," where cancer cells are highly dependent on the transcription of specific oncogenes.[9] Verify the sensitivity of your cell line by performing a dose-response curve and comparing your results with published data for similar cell types. |
| Drug Inactivity | Ensure the proper storage and handling of THZ1 to prevent degradation. Prepare fresh stock solutions and use them for your experiments. |
| Incorrect Dosage or Treatment Duration | Optimize the concentration and duration of THZ1 treatment for your specific cell line and experimental endpoint. A time-course experiment is recommended to determine the optimal treatment time.[3] |
| Development of Resistance | Prolonged exposure to THZ1 can lead to acquired resistance, often through the upregulation of ABC drug transporters like ABCB1 and ABCG2, which efflux the drug from the cell.[10] |
Scenario 2: The inactive control, this compound, is causing a cellular response.
An unexpected cellular response to this compound can complicate the interpretation of your results. Here’s how to approach this issue:
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects of the Chemical Scaffold | While significantly less potent, this compound may exhibit some residual cytotoxicity in certain cell lines, indicating that the acrylamide group is not the only active part of the molecule.[9] If a significant effect is observed with this compound, it suggests that the cellular response may be independent of CDK7 inhibition. Consider using an alternative negative control or a different CDK7 inhibitor with a distinct chemical scaffold. |
| High Concentration | Using excessively high concentrations of this compound may lead to non-specific cellular toxicity. Perform a dose-response experiment with this compound to identify a concentration that is non-toxic but equivalent to the effective dose of THZ1. |
| Experimental Artifact | Rule out any experimental errors, such as contamination of the this compound stock or incorrect dilutions. |
Scenario 3: The differential effect between THZ1 and this compound is not as expected.
When the difference in cellular response between THZ1 and this compound is smaller than anticipated, consider these points:
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Partial On-Target, Partial Off-Target Effect | The observed phenotype might be a combination of on-target CDK7 inhibition and off-target effects from the chemical backbone. In this case, THZ1 would be more potent, but this compound would still show some activity. To dissect these effects, consider RNAi-mediated knockdown of CDK7 to see if it phenocopies the effects of THZ1. |
| Compensatory Cellular Mechanisms | Cells may activate compensatory signaling pathways in response to CDK7 inhibition, which could mask the full effect of THZ1. Analyzing global gene expression changes via RNA sequencing can help identify such pathways. |
Data Presentation
Table 1: Comparative Activity of THZ1 and this compound
| Parameter | THZ1 | This compound | Reference |
| Binding Affinity for CDK7 (KD) | ~3.2 nM | Significantly higher (less potent) | [3] |
| Mechanism of Action | Covalent, irreversible inhibitor | Non-covalent, reversible (if any) | [3] |
| Effect on RNAPII CTD Phosphorylation | Strong inhibition | No significant inhibition | [3] |
| Anti-proliferative Effect | Potent | Significantly reduced potency | [3][9] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of THZ1 and this compound for 72 hours. Include a DMSO-treated control.
-
Lysis and Luminescence Reading: After incubation, add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot the dose-response curves to determine the IC50 values.
2. Immunoblotting for Phospho-RNAPII CTD
-
Cell Treatment: Treat cells with THZ1, this compound, or DMSO for the desired time (e.g., 4 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total RNAPII and phosphorylated forms of the RNAPII CTD (Ser2, Ser5, Ser7), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of THZ1 and its inactive control, this compound.
Caption: Troubleshooting workflow for unexpected THZ1/THZ1-R results.
Caption: Signaling pathways affected by THZ1-mediated CDK7 inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 9. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental timeline for THZ1 and THZ1-R treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the experimental timeline for THZ1 and its resistant analog, THZ1-R.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for THZ1?
A1: THZ1 is a highly selective and potent covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). It works by irreversibly binding to a unique cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[1][2] This covalent modification inhibits the kinase activity of CDK7, which is a critical component of the general transcription factor TFIIH. The inhibition of CDK7 leads to a global suppression of transcription by preventing the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7.[1] This transcriptional disruption disproportionately affects genes with super-enhancers, such as the oncogene MYC, leading to the suppression of key survival proteins and ultimately inducing apoptosis in cancer cells.[3][4]
Q2: What is this compound and how does it confer resistance to THZ1?
A2: this compound is a control compound, an analog of THZ1 that lacks the reactive acrylamide moiety, rendering it unable to covalently bind to and inhibit CDK7. In the context of acquired resistance, THZ1-resistant (THZ1R) cells are generated by continuous exposure to escalating doses of THZ1.[5] The primary mechanism of acquired resistance to THZ1 is the upregulation of multidrug resistance transporters, such as ABCB1 (MDR1) and ABCG2.[5] These transporters actively efflux THZ1 from the cell, preventing it from reaching its intracellular target, CDK7.[5] This results in a lack of inhibition of RNAPII phosphorylation and sustained expression of pro-survival genes, even in the presence of THZ1.[5]
Q3: What are the expected phenotypic effects of THZ1 treatment on sensitive cancer cells?
A3: Treatment of sensitive cancer cells with THZ1 is expected to induce a range of phenotypic effects, including:
-
Inhibition of Cell Proliferation: THZ1 potently inhibits the growth of a broad range of cancer cell lines.[1][2]
-
Cell Cycle Arrest: THZ1 can cause cell cycle arrest, often at the G1/S or G2/M transition, due to the role of CDK7 in activating cell cycle-dependent kinases.[6][7]
-
Induction of Apoptosis: By suppressing the transcription of anti-apoptotic proteins like MCL-1 and BCL-XL, THZ1 effectively induces programmed cell death.[3][4]
-
Transcriptional Repression: A global decrease in mRNA transcription is a hallmark of THZ1 activity, with a particularly strong effect on super-enhancer-driven oncogenes.[8]
Q4: How should I determine the optimal concentration of THZ1 for my experiments?
A4: The optimal concentration of THZ1 is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. Treatment durations for IC50 determination are typically 72 hours.[9] Based on the IC50 value, you can select appropriate concentrations for downstream experiments. For example, concentrations around the IC50 value are often used for apoptosis and cell cycle assays, while lower doses may be used to study effects on specific gene transcription.[5]
Troubleshooting Guide
Issue 1: No significant decrease in cell viability is observed after THZ1 treatment.
-
Possible Cause 1: Cell line is inherently resistant.
-
Solution: Verify the sensitivity of your cell line to THZ1 by checking published literature for reported IC50 values. If no data is available, consider testing a wider range of concentrations (from low nM to µM) and longer incubation times (up to 7 days).[10] It is also advisable to include a known THZ1-sensitive cell line as a positive control.
-
-
Possible Cause 2: Acquired resistance.
-
Solution: If the cells were previously sensitive to THZ1, they may have developed resistance. This can be investigated by assessing the expression of ABC drug transporters like ABCB1.[5]
-
-
Possible Cause 3: Inactive compound.
-
Solution: Ensure the proper storage and handling of the THZ1 compound. Prepare fresh stock solutions in DMSO. To confirm the activity of your THZ1 stock, test it on a well-characterized sensitive cell line.
-
-
Possible Cause 4: Suboptimal experimental conditions.
-
Solution: Review your cell viability assay protocol, ensuring correct cell seeding density and appropriate incubation times. For colorimetric assays like CCK-8 or MTT, ensure that the compound does not interfere with the reagent. Luminescence-based assays like CellTiter-Glo are often more robust.[9]
-
Issue 2: Inconsistent results in Western blot analysis for p-RNAPII or downstream targets.
-
Possible Cause 1: Inappropriate time point for analysis.
-
Solution: Inhibition of RNAPII phosphorylation is an early event. For detecting changes in p-RNAPII, it is recommended to treat cells for shorter durations, typically ranging from 1 to 6 hours.[5][8] Effects on downstream protein expression (e.g., MYC, MCL-1) may require longer treatment times (e.g., 6 to 24 hours) due to protein half-life.[11] A time-course experiment is highly recommended to determine the optimal time point for your protein of interest.
-
-
Possible Cause 2: Issues with antibody or blotting technique.
-
Solution: Validate your primary antibodies for specificity. Ensure proper protein extraction, quantification, and loading. Use appropriate lysis buffers and phosphatase inhibitors to preserve phosphorylation states.
-
-
Possible Cause 3: Cell density and confluency.
-
Solution: Cell density can influence signaling pathways. Ensure that cells are seeded at a consistent density and are in the exponential growth phase at the time of treatment.
-
Issue 3: High background or non-specific cell death in control (DMSO-treated) cells.
-
Possible Cause 1: DMSO toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.1%. Prepare serial dilutions of your THZ1 stock to minimize the volume of DMSO added to the cells.
-
-
Possible Cause 2: Suboptimal cell culture conditions.
-
Solution: Ensure that cells are healthy and not stressed before starting the experiment. Use appropriate culture medium and supplements, and maintain a sterile environment. Regularly check for mycoplasma contamination.
-
Data Presentation
Table 1: THZ1 and this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | THZ1 IC50 (nM) | This compound IC50 (nM) | Fold Resistance | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~50 | >10,000 | >200 | [5] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | ~0.55 | >10,000 | >18,000 | [5] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 101.2 | Not Reported | Not Applicable | [9] |
| REH | B-cell Acute Lymphoblastic Leukemia | 26.26 | Not Reported | Not Applicable | [9] |
| Kelly (THZ1-sensitive) | Neuroblastoma | ~5 | Not Applicable | Not Applicable | [4] |
| Kelly (THZ1-resistant) | Neuroblastoma | >200 | Not Applicable | >40 | [4] |
| H1299 | Non-Small Cell Lung Cancer | ~50 (48h) | Not Reported | Not Applicable | [1] |
| D458 | Medulloblastoma (MYC-amplified) | 10 | Not Reported | Not Applicable | [3] |
| U266 | Multiple Myeloma | <300 | Not Reported | Not Applicable | [11] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Cell Viability Assay (CCK-8 or CellTiter-Glo)
Objective: To determine the IC50 of THZ1 and this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of THZ1 and this compound in culture medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a DMSO-only control.
-
Treatment: Remove the old medium and add 100 µL of the drug-containing medium to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.[12][13]
-
For CellTiter-Glo: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure the luminescence.[9]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the dose-response curve and determine the IC50 value using a non-linear regression analysis (e.g., in GraphPad Prism).
Western Blot for Phospho-RNAPII and Downstream Targets
Objective: To assess the effect of THZ1 on CDK7 activity and downstream signaling.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with THZ1, this compound, or DMSO at the desired concentrations.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-RNAPII (Ser2, Ser5, Ser7), total RNAPII, CDK7, MYC, MCL-1, BCL-2, cleaved Caspase-3, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by THZ1.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with THZ1, this compound, or DMSO for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Caption: THZ1 Signaling Pathway and Resistance Mechanism.
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of Cell Viability [bio-protocol.org]
- 13. Cell viability assay [bio-protocol.org]
How to confirm the inactivity of THZ1-R in a new cell line
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the inactivity of THZ1-R in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from THZ1?
A1: THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It works by targeting a cysteine residue outside of the kinase domain, leading to the inhibition of transcription and subsequent cancer cell death.[4][5] this compound is a non-cysteine reactive analog of THZ1.[1][4] Due to this modification, this compound displays significantly diminished activity against CDK7 and is often used as a negative control in experiments to demonstrate that the observed effects of THZ1 are due to its specific inhibition of CDK7.[1][2][6]
Q2: How can I confirm that this compound is inactive in my cell line?
A2: To confirm the inactivity of this compound, you should perform a series of experiments comparing its effects to both a vehicle control (e.g., DMSO) and the active compound, THZ1. The key is to demonstrate that this compound does not produce the same biological effects as THZ1. The primary assays to perform are:
-
Cell Viability Assays: To show that this compound does not inhibit cell proliferation to the same extent as THZ1.
-
Western Blotting: To demonstrate that this compound does not inhibit the phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), and does not lead to the downregulation of downstream proteins like MCL-1.
-
Quantitative PCR (qPCR): To confirm that this compound does not suppress the transcription of THZ1-sensitive genes, such as MCL1 and MYC.
Q3: What are the expected outcomes of these experiments if this compound is inactive?
A3: If this compound is inactive in your cell line, you should observe the following:
-
Cell Viability: In a dose-response experiment, the IC50 value for this compound should be significantly higher than that of THZ1. Ideally, this compound will show minimal to no reduction in cell viability even at high concentrations.
-
Western Blotting:
-
p-RNAPII: While THZ1 treatment should lead to a marked decrease in the phosphorylation of RNAPII at Serine 2, 5, and 7, this compound should have no significant effect on these phosphorylation levels compared to the vehicle control.[4][7]
-
Downstream Proteins: THZ1 treatment is known to decrease the expression of anti-apoptotic proteins like MCL-1.[1][8] Cells treated with this compound should not show a similar decrease in these protein levels.
-
-
qPCR: THZ1 treatment should lead to a significant downregulation of the mRNA levels of genes like MCL1 and MYC.[9][10][11] In contrast, this compound should not cause a significant change in the transcript levels of these genes.
Troubleshooting Guides
Cell Viability Assays (MTT/CCK-8)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.[12] | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation.[12] |
| Low signal or no color change | Insufficient cell number, low metabolic activity of the cell line, or incorrect incubation time. | Optimize cell seeding density for your specific cell line.[12] Ensure cells are in the logarithmic growth phase.[13] Extend the incubation time with the reagent, checking every hour. |
| High background in cell-free wells | Contamination of media or reagents, or the compound itself reacts with the assay reagent.[12] | Use fresh, sterile reagents. Include a "compound only" control to check for direct reaction with the MTT or WST-8 reagent. |
Western Blotting
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or no signal for phosphorylated proteins | Dephosphorylation of the target protein during sample preparation, or low abundance of the phosphoprotein.[14] | Always work on ice and use ice-cold buffers. Crucially, add phosphatase inhibitors to your lysis buffer.[1] You may also need to enrich your sample for the target protein via immunoprecipitation. |
| High background | Blocking agent is masking the epitope or is inappropriate for phospho-protein detection. Non-specific antibody binding. | Avoid using milk as a blocking agent for phospho-antibodies, as it contains casein which is a phosphoprotein. Use 3-5% BSA in TBST instead.[14][15] Optimize antibody concentrations and increase the number and duration of washes.[14] |
| Inconsistent band intensity for loading control | Pipetting errors during sample loading, or inefficient protein transfer. | Perform a total protein quantification assay (e.g., BCA) to ensure equal loading. Check for bubbles between the gel and membrane during transfer. Use a reversible stain like Ponceau S to visualize total protein on the membrane before blocking. |
Quantitative PCR (qPCR)
| Issue | Potential Cause | Troubleshooting Steps |
| High Cq values or no amplification | Poor RNA quality, inefficient reverse transcription, or suboptimal primer design.[16] | Assess RNA integrity (e.g., using a Bioanalyzer). Use a high-quality reverse transcription kit. Design primers that span an exon-exon junction to avoid amplification of genomic DNA.[16] |
| Inconsistent results between replicates | Pipetting errors, or variability in RNA extraction or reverse transcription.[16] | Prepare a master mix for your qPCR reactions to minimize pipetting variability.[17] Ensure consistent RNA quality and quantity across all samples. |
| Amplification in No-Template Control (NTC) | Contamination of reagents or workspace with DNA. Formation of primer-dimers. | Use aerosol-resistant pipette tips. Physically separate pre- and post-PCR areas. Prepare fresh reagents. Analyze the melt curve; primer-dimers typically have a lower melting temperature than the specific product.[18] |
Data Presentation
Table 1: Comparative IC50 Values of THZ1 and this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | THZ1 IC50 (nM) | This compound IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | >10,000 | [4] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | >10,000 | [4] |
| HuCCT1 | Cholangiocarcinoma | <500 | >10,000 | [2] |
| HuH28 | Cholangiocarcinoma | <500 | >10,000 | [2] |
| RBE | Cholangiocarcinoma | <500 | >10,000 | [2] |
| HCCC9810 | Cholangiocarcinoma | <500 | >10,000 | [2] |
| OZ | Cholangiocarcinoma | <500 | >10,000 | [2] |
| PTCL cell lines (average) | Peripheral T-cell Lymphoma | 390 ± 26 | 5365 ± 360 | [6] |
Table 2: Expected Qualitative Results from Mechanistic Assays
| Assay | Target | Expected Result with THZ1 | Expected Result with this compound |
| Western Blot | Phospho-RNAPII (Ser2, Ser5, Ser7) | Strong Decrease | No Significant Change |
| Western Blot | Total RNAPII | No Significant Change | No Significant Change |
| Western Blot | MCL-1 Protein | Strong Decrease | No Significant Change |
| qPCR | MCL1 mRNA | Strong Decrease | No Significant Change |
| qPCR | MYC mRNA | Strong Decrease | No Significant Change |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of THZ1 and this compound in culture medium. Add the desired concentrations of the compounds or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[19]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 values.
Western Blot for Phospho-RNAPII
-
Cell Lysis: After treatment with THZ1, this compound, or vehicle, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNAPII (Ser2, Ser5, or Ser7) and total RNAPII overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
qPCR for MCL1 and MYC Gene Expression
-
RNA Extraction: Following compound treatment, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.[2]
-
qPCR Reaction Setup: In a qPCR plate, mix the cDNA template, SYBR Green master mix, and specific primers for MCL1, MYC, and a housekeeping gene (e.g., GAPDH or ACTB).
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[2]
-
Data Analysis: Determine the Cq values for each gene. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations
References
- 1. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 2. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. researchgate.net [researchgate.net]
- 7. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of c-Myc expression confers sensitivity to CHK1 inhibitors in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mcl-1 downregulation leads to the heightened sensitivity exhibited by BCR-ABL positive ALL to induction of energy and ER-stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. dispendix.com [dispendix.com]
- 17. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. bosterbio.com [bosterbio.com]
Mitigating batch-to-batch variability of THZ1-R
Welcome to the technical support center for THZ1-R. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability and addressing common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from THZ1?
A1: this compound is the non-cysteine reactive analog of THZ1. THZ1 is a potent, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), and also shows activity against CDK12 and CDK13. THZ1 works by irreversibly binding to a cysteine residue (C312) on CDK7, leading to the inhibition of its kinase activity.[1][2] This inhibition disrupts transcription and cell cycle progression. This compound, lacking the reactive acrylamide group of THZ1, has significantly diminished activity towards CDK7 and serves as an ideal negative control in experiments to ensure that the observed effects are due to the specific covalent inhibition by THZ1 and not off-target or non-specific effects of the chemical scaffold.[1]
Q2: What is the primary mechanism of action of the THZ1 chemical scaffold?
A2: The primary target of the THZ1 scaffold is CDK7, a key component of the transcription factor TFIIH. Inhibition of CDK7 by THZ1 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2, 5, and 7.[3][4][5] This leads to a global downregulation of transcription, with a particularly strong effect on genes associated with super-enhancers, many of which are oncogenes like MYC.[2] By inhibiting transcription of anti-apoptotic proteins such as MCL-1, THZ1 can induce apoptosis in cancer cells.[3]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. For use in cell culture, it is recommended to make fresh dilutions from the stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the expected potency values for this compound?
A4: As a negative control, this compound is expected to have significantly lower potency than THZ1. The reported binding affinity (Kd) for this compound to CDK7 is 142 nM, and the biochemical IC50 is 146 nM.[6] In cellular assays, the anti-proliferative IC50 of THZ1 is typically in the low nanomolar to micromolar range depending on the cell line, while this compound is expected to be much less potent.[1][7][8]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results with different batches of this compound.
Q: I'm observing variable cellular phenotypes or inconsistent biochemical data with different lots of this compound. How can I troubleshoot this?
A: Batch-to-batch variability can arise from differences in purity, the presence of impurities, or degradation of the compound. Here is a step-by-step guide to mitigate this issue:
Step 1: Verify the Quality of the this compound Batch
-
Purity and Identity Confirmation: The most critical first step is to verify the purity and identity of your this compound batch.
-
Action: Perform High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis.
-
Expected Outcome: The purity should ideally be >98%. The mass spectrum should correspond to the expected molecular weight of this compound.
-
Step 2: Establish a Standardized Experimental Protocol
-
Consistent Handling: Ensure that all experimental parameters are kept consistent across experiments.
-
Action: Use the same source and passage number of cells, the same lot of media and supplements, and consistent incubation times. Prepare fresh dilutions of this compound from a single, quality-controlled stock solution for each experiment.
-
Step 3: Perform a Functional Quality Control Experiment
-
Biochemical Assay: A direct measure of the compound's (lack of) activity against its intended target is a reliable QC check.
-
Action: Conduct an in vitro kinase assay using recombinant CDK7.
-
Expected Outcome: this compound should show significantly reduced inhibition of CDK7 compared to THZ1. The IC50 should be in the expected range (e.g., >100-fold higher than THZ1).
-
-
Cellular Assay: Confirm the differential effect of THZ1 and this compound in a cellular context.
-
Action: Perform a Western blot to detect the phosphorylation of the RNA Polymerase II CTD at Serine 5 (a direct substrate of CDK7).
-
Expected Outcome: Treatment with effective concentrations of THZ1 should lead to a marked decrease in p-Ser5-RNAPII levels, while this compound should have a minimal effect at the same concentrations.[1]
-
Issue 2: My this compound is showing higher than expected cellular activity.
Q: My "negative control" this compound is showing significant anti-proliferative effects or inducing a phenotype similar to THZ1. What could be the cause?
A: This could be due to contamination of the this compound batch with THZ1 or another active compound.
Step 1: Re-verify Purity
-
Action: As in Issue 1, perform HPLC-MS analysis. Pay close attention to any minor peaks that may co-elute with THZ1.
-
Rationale: Even a small percentage of contamination with the highly potent THZ1 can lead to significant cellular effects.
Step 2: Compare with a Trusted Source
-
Action: If possible, obtain a sample of this compound from a different, reputable vendor and compare its performance in a key cellular assay (e.g., cell viability or a target engagement assay).
Step 3: Consider Off-Target Effects
-
Action: While designed to be inactive, the this compound scaffold may have off-target effects at high concentrations. Perform a dose-response curve to determine if the observed effects are only present at high micromolar concentrations.
Quantitative Data Summary
The following tables provide a summary of reported potency values for THZ1 and this compound to serve as a reference for your experiments.
Table 1: Biochemical Potency of THZ1 and this compound against CDK7
| Compound | Assay Type | Potency (IC50/Kd) | Reference |
| THZ1 | Kinase Binding Assay | Kd = 3.2 nM | [1] |
| This compound | Kinase Binding Assay | Kd = 142 nM | [6] |
| This compound | Biochemical Kinase Assay | IC50 = 146 nM | [6] |
Table 2: Cellular Anti-proliferative Activity (IC50) of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | [1] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | [1] |
| D458 | Medulloblastoma (MYC-amplified) | 10 | [8] |
| D425 | Medulloblastoma (MYC-amplified) | 10 | [8] |
| GIST-T1 | Gastrointestinal Stromal Tumor | 41 | [9] |
| GIST-882 | Gastrointestinal Stromal Tumor | 183 | [9] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | < 300 | |
| Breast Cancer Cell Lines | Breast Cancer | 80 - 300 | [7] |
| Cholangiocarcinoma Cell Lines | Cholangiocarcinoma | < 500 | [3] |
Note: Cellular IC50 values for this compound are not widely reported, as it is intended as a negative control and is expected to be significantly less potent.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of a major peak corresponding to this compound. Calculate the purity based on the area under the curve.
-
Confirm the identity of the major peak by its mass-to-charge ratio in the mass spectrum.
-
Protocol 2: Cellular Target Engagement by Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., a sensitive cancer cell line like Jurkat or a line relevant to your research) and allow them to adhere overnight. Treat the cells with THZ1 (e.g., at its IC50 concentration) and a range of this compound concentrations (e.g., from the THZ1 IC50 up to 10 µM) for 4-6 hours. Include a DMSO vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-RNAPII CTD (Ser5) and total RNAPII. A loading control such as beta-actin should also be used.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-RNAPII signal to the total RNAPII signal. Compare the effect of THZ1 and this compound on RNAPII phosphorylation relative to the DMSO control.
Visualizations
Caption: Signaling pathway of THZ1 and its control, this compound.
Caption: Troubleshooting workflow for this compound variability.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the On-Target Anti-Cancer Effects of THZ1: A Comparative Guide Using the Resistant Control THZ1-R
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the CDK7 inhibitor THZ1 and its inactive analog, THZ1-R, to validate the on-target anti-cancer effects of THZ1. This guide includes supporting experimental data, detailed protocols, and a comparison with other CDK7 inhibitors.
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression.[1][2] Its anti-cancer properties have been demonstrated in a variety of malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), neuroblastoma, and non-small-cell lung cancer.[1] To ensure that the observed anti-proliferative and pro-apoptotic effects of THZ1 are a direct result of CDK7 inhibition, a structurally similar but biologically inactive control compound, this compound, is often employed. This compound lacks the reactive acrylamide group present in THZ1, rendering it unable to covalently bind to and inhibit CDK7.[3] This guide details the use of this compound to validate the on-target activity of THZ1 and compares THZ1 to other CDK7 inhibitors.
Comparative Efficacy of THZ1 and this compound
The on-target efficacy of THZ1 is demonstrated by the significant difference in potency between THZ1 and its inactive counterpart, this compound, in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are consistently much lower for THZ1 than for this compound.
| Cell Line | Cancer Type | THZ1 IC50 (nM) | This compound IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~10 | >1000 | [3] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | ~20 | >1000 | [3] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 101.2 | Not Reported | [4][5] |
| REH | B-cell Acute Lymphoblastic Leukemia | 26.26 | Not Reported | [4][5] |
| HuCCT1 | Cholangiocarcinoma | <500 | Significantly Higher | [6] |
| HuH28 | Cholangiocarcinoma | <500 | Significantly Higher | [6] |
| RBE | Cholangiocarcinoma | <500 | Significantly Higher | [6] |
| HCCC9810 | Cholangiocarcinoma | <500 | Significantly Higher | [6] |
| OZ | Cholangiocarcinoma | <500 | Significantly Higher | [6] |
| GIST-T1 | Gastrointestinal Stromal Tumor | 41 | Not Reported | [7] |
| GIST-882 | Gastrointestinal Stromal Tumor | 183 | Not Reported | [7] |
Comparison with Alternative CDK7 Inhibitors
THZ1 is a first-generation covalent CDK7 inhibitor. Subsequent research has led to the development of other CDK7 inhibitors with improved potency and selectivity.
| Inhibitor | Type | CDK7 IC50 (nM) | Key Features | Reference |
| THZ1 | Covalent | ~3.7 (biochemical) | First-in-class covalent CDK7 inhibitor; also inhibits CDK12/13 at higher concentrations. | [2] |
| SY-1365 (Mevociclib) | Covalent | 369 (at 2mM ATP) | More potent, selective, and metabolically stable than THZ1. | [8][9] |
| CT7001 (Samuraciclib) | Non-covalent | 40 | Orally bioavailable; selective over other CDKs. | [8][10] |
| YKL-5-124 | Covalent | Not specified | More selective for CDK7 over CDK12 compared to THZ1. | [11] |
Experimental Protocols
To validate the on-target effects of THZ1 using this compound, several key experiments are typically performed.
Cell Viability Assay
This assay measures the dose-dependent effect of the compounds on cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of THZ1 and this compound (e.g., from 1 nM to 10 µM) for 72 hours. Include a DMSO-treated control.
-
Viability Assessment:
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot for Phospho-RNA Polymerase II
This experiment assesses the inhibition of CDK7's kinase activity by measuring the phosphorylation status of its downstream target, the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).
Protocol:
-
Cell Treatment: Treat cells with THZ1, this compound (at a concentration where THZ1 shows a clear effect, e.g., 250 nM), and DMSO for a specified time (e.g., 4 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-RNAPII (Ser2, Ser5, Ser7) and total RNAPII overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A significant decrease in the phospho-RNAPII signal in THZ1-treated cells compared to this compound and DMSO-treated cells indicates on-target CDK7 inhibition.[12][13]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the CDK7 signaling pathway and the experimental workflow for validating THZ1's on-target effects.
Caption: The dual role of CDK7 in transcription and cell cycle progression.
Caption: Workflow for validating THZ1's on-target effects using this compound.
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 6. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Confirming On-Target Effects of THZ1 on CDK7: A Comparative Guide Using THZ1-R
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and covalent CDK7 inhibitor, THZ1, with its inactive analog, THZ1-R, to facilitate the validation of THZ1's on-target effects. By leveraging this compound as a negative control, researchers can confidently attribute the observed cellular and biochemical outcomes to the specific inhibition of CDK7.
Introduction to THZ1 and the Importance of On-Target Validation
THZ1 is a highly potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical component of the transcription machinery, playing a dual role in regulating both the cell cycle and transcription. It is a subunit of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, and is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is essential for the initiation and elongation phases of transcription. Given its central role in processes frequently dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.
THZ1 covalently binds to a cysteine residue (C312) located outside the active site of CDK7, leading to irreversible inhibition.[1] To distinguish the specific effects of CDK7 inhibition from potential off-target activities of THZ1, a structurally similar but functionally impaired analog, this compound, was developed. This compound lacks the reactive acrylamide group that enables covalent bond formation, resulting in significantly reduced potency against CDK7.[1] This guide outlines key experiments and presents supporting data to demonstrate how this compound can be effectively utilized to confirm the on-target effects of THZ1.
Data Presentation: THZ1 vs. This compound
The following tables summarize the quantitative differences in the biochemical and cellular activities of THZ1 and its inactive analog, this compound.
Table 1: Biochemical Activity against CDK7
| Compound | Binding Affinity (Kd) to CDK7 | Potency (IC50) | Mechanism of Inhibition |
| THZ1 | 3.2 nM[2] | 53.5 nM[3] | Covalent, Irreversible |
| This compound | >3000 nM | Significantly higher than THZ1 | Reversible, Weak |
Table 2: Cellular Proliferation in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | THZ1 IC50 | This compound IC50 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~50 nM | >5000 nM |
| Loucy | T-cell Acute Lymphoblastic Leukemia | ~50 nM[1] | >5000 nM |
| MYCN-amplified Neuroblastoma | Neuroblastoma | 6-9 nM[1] | Significantly higher |
| Triple-Negative Breast Cancer (TNBC) | Breast Cancer | <70 nM[1] | Micromolar concentrations[1] |
| Cholangiocarcinoma (CCA) | Bile Duct Cancer | <500 nM[4] | Significantly higher[4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate on-target effects, the following diagrams are provided.
Caption: CDK7 Signaling and Inhibition by THZ1/THZ1-R.
Caption: Experimental Workflow for On-Target Validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
LanthaScreen® Eu Kinase Binding Assay
This assay measures the binding affinity of inhibitors to the target kinase.
-
Reagents:
-
Recombinant CDK7/cyclin H/MAT1 complex
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
THZ1 and this compound serially diluted in DMSO
-
Kinase buffer
-
-
Procedure:
-
Prepare a solution of the CDK7 complex and the Eu-labeled antibody in kinase buffer.
-
In a 384-well plate, add the kinase/antibody solution.
-
Add the serially diluted compounds (THZ1 or this compound) or DMSO as a control.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and plot the data against the inhibitor concentration to determine the Kd values.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Reagents:
-
Cancer cell lines of interest
-
Cell culture medium
-
THZ1 and this compound serially diluted in DMSO
-
CellTiter-Glo® Reagent
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of THZ1, this compound, or DMSO vehicle control for 72 hours.[1]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
Normalize the results to the DMSO-treated control and plot the cell viability against the compound concentration to calculate the IC50 values.
-
Western Blot Analysis of RNA Polymerase II Phosphorylation
This method is used to detect changes in the phosphorylation status of the RNA Pol II CTD, a direct substrate of CDK7.
-
Reagents:
-
Cancer cell lines
-
THZ1 and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNA Pol II (Ser2, Ser5, Ser7), anti-total RNA Pol II, and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with THZ1, this compound, or DMSO for a specified time (e.g., 1-4 hours).[7]
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide occupancy of RNA Polymerase II, which is affected by CDK7 inhibition.
-
Reagents:
-
Cancer cell lines
-
THZ1 and this compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Antibody against RNA Polymerase II
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
-
Procedure:
-
Treat cells with THZ1, this compound, or DMSO for a defined period.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-700 bp.[8]
-
Incubate the sheared chromatin with an antibody against RNA Pol II overnight.
-
Add Protein A/G magnetic beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating with Proteinase K.
-
Purify the DNA.
-
Prepare the DNA library for next-generation sequencing.
-
Analyze the sequencing data to determine the genomic regions with altered RNA Pol II occupancy.
-
Conclusion
The stark contrast in biochemical and cellular activities between THZ1 and this compound provides compelling evidence for the on-target effects of THZ1. The significantly lower potency of this compound in inhibiting CDK7 and suppressing cancer cell proliferation confirms that the acrylamide moiety of THZ1 is crucial for its covalent binding and potent activity. By employing this compound as a negative control in the detailed experimental protocols provided, researchers can rigorously validate that the observed downstream effects, such as reduced RNA Polymerase II phosphorylation and altered gene expression, are a direct consequence of CDK7 inhibition by THZ1. This comparative approach is essential for the accurate interpretation of experimental results and for advancing the development of targeted CDK7 therapies.
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. OUH - Protocols [ous-research.no]
- 7. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Condensates Induced by Transcription Inhibition Localize Active Chromatin to Nucleoli - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of THZ1 and THZ1-R in xenograft models
A definitive guide for researchers on the differential efficacy of the covalent CDK7 inhibitor THZ1 and its inactive analogue, THZ1-R, in preclinical cancer xenograft models.
This guide provides a comprehensive side-by-side comparison of THZ1 and its structurally similar but functionally inactive counterpart, this compound, in the context of in vivo cancer models. THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical regulator of transcription and cell cycle progression. In contrast, this compound serves as a crucial negative control in research, lacking the reactive acrylamide group that allows THZ1 to bind covalently to CDK7. This key difference renders this compound largely inactive as a CDK7 inhibitor.
The following sections detail the reported anti-tumor effects of THZ1 across various xenograft models and highlight the comparative lack of efficacy of this compound, reinforcing the on-target activity of THZ1.
Quantitative Comparison of In Vivo Efficacy
The table below summarizes the in vivo anti-tumor activity of THZ1 in several cancer xenograft models as reported in peer-reviewed studies. This compound is included to illustrate its role as a negative control, with its in vivo efficacy being negligible due to its inability to inhibit CDK7.
| Parameter | THZ1 | This compound (as a control) |
| Cancer Type | Multiple Myeloma, Non-Small Cell Lung Cancer, Cholangiocarcinoma, Osteosarcoma, T-cell Acute Lymphoblastic Leukemia | Primarily used in in vitro studies to demonstrate specificity; not typically used in extensive in vivo efficacy studies due to lack of activity. |
| Xenograft Models | U266 (Multiple Myeloma), H460 (NSCLC), HuCCT1 (Cholangiocarcinoma), 143B (Osteosarcoma), Patient-Derived Xenografts (T-ALL)[1][2][3][4][5] | Used in vitro to show lack of inhibition of CDK7 and downstream effects compared to THZ1.[4][5] |
| Dosage and Administration | Typically 10 mg/kg, administered intraperitoneally (i.p.) twice daily (BID).[1][5] | Not administered for efficacy studies in xenograft models. |
| Tumor Growth Inhibition | Significant tumor growth suppression and regression observed across multiple models.[1][2][3][5] For instance, in an osteosarcoma model, average tumor volume was reduced from 1544 mm³ (control) to 585 mm³ (THZ1-treated).[3] | No significant tumor growth inhibition is expected or reported. |
| Effect on Survival | Significantly prolongs survival in treated animals.[1][5] | No significant impact on survival is expected. |
| Mechanism of Action | Covalent inhibition of CDK7, leading to downregulation of key oncogenes like MYC and anti-apoptotic proteins like MCL-1, resulting in cell cycle arrest and apoptosis.[1][6] | Lacks the covalent binding moiety, resulting in no significant inhibition of CDK7.[4] |
| Observed Toxicity | Generally well-tolerated with minimal to no significant body weight loss or other overt signs of toxicity at effective doses.[1][7] | Not applicable for in vivo efficacy studies. |
Signaling Pathway of THZ1 Action
The following diagram illustrates the established mechanism of action for THZ1 in cancer cells.
Experimental Protocols
The methodologies outlined below are representative of those used in xenograft studies to evaluate the efficacy of THZ1.
1. Cell Lines and Culture:
-
Cancer cell lines such as U266 (multiple myeloma), H460 (non-small cell lung cancer), and HuCCT1 (cholangiocarcinoma) are cultured under standard conditions (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.[1][2][5]
2. Animal Models:
-
Immunocompromised mice, such as NOD/SCID gamma (NSG) or nude mice (athymic nu/nu), are typically used to prevent rejection of human tumor xenografts.[1][5] Animals are housed in a pathogen-free environment.
3. Xenograft Implantation:
-
A suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) is mixed with Matrigel and injected subcutaneously into the flank of the mice.[5][8]
-
For systemic models, such as in multiple myeloma, cells may be injected intravenously via the tail vein.[1]
4. Drug Preparation and Administration:
-
THZ1 is typically dissolved in a vehicle solution (e.g., DMSO, PEG300, and Tween 80 in saline).
-
Once tumors are established and reach a palpable size (e.g., ~100-200 mm³), animals are randomized into treatment and control groups.
-
THZ1 is administered via intraperitoneal (i.p.) injection, commonly at a dose of 10 mg/kg, twice daily (BID), for a specified treatment period (e.g., 5 days a week for 4 weeks).[1][5]
-
The control group receives the vehicle solution on the same schedule.
5. Efficacy Assessment:
-
Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length × Width²)/2.
-
Survival: Animal survival is monitored, and Kaplan-Meier survival curves are generated.[5]
-
Body Weight: Animal body weight is recorded to monitor for signs of toxicity.[1]
-
Bioluminescence Imaging: For cell lines expressing luciferase, tumor burden can be monitored non-invasively using an in vivo imaging system after intraperitoneal injection of luciferin.[9]
-
Immunohistochemistry: At the end of the study, tumors may be excised, fixed, and stained for biomarkers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[2]
Experimental Workflow
The diagram below provides a visual representation of a typical workflow for a xenograft study comparing THZ1 and a vehicle control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Differential Effects of THZ1 and THZ1-R on Super-Enhancer-Driven Transcription: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the covalent CDK7 inhibitor, THZ1, and its non-covalent analog, THZ1-R, focusing on their differential impacts on super-enhancer-driven transcription. The information presented herein is supported by experimental data to aid in the design and interpretation of research in oncology and transcriptional regulation.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[1][2][3] Its inhibition has emerged as a promising therapeutic strategy for cancers addicted to the high-level expression of oncogenes, which are often driven by super-enhancers.[4][5]
THZ1 is a potent and selective covalent inhibitor of CDK7.[4][6] It forms an irreversible bond with a cysteine residue (C312) located outside the canonical kinase domain of CDK7, leading to sustained inhibition.[4][7] This covalent modification is mediated by its reactive acrylamide moiety. In contrast, this compound is a non-covalent analog of THZ1 that lacks this reactive group, rendering it a reversible inhibitor with significantly diminished activity.[4][5] This guide will dissect the functional consequences of this fundamental structural difference on their ability to modulate super-enhancer-driven transcription.
Quantitative Data Summary
The following tables summarize the quantitative data comparing the activity of THZ1 and this compound from various studies.
Table 1: Comparative Inhibitory Potency
| Compound | Target | Assay Type | IC50 / KD | Cell Line(s) | Reference |
| THZ1 | CDK7 | Biochemical Kinase Assay | 3.2 nM (IC50) | - | [6] |
| CDK7 | Kinase Binding Assay | 18 nM (KD) | - | [4] | |
| Cell Proliferation | CellTiter-Glo | ~50 nM (IC50) | Jurkat (T-ALL) | [4] | |
| Cell Proliferation | CellTiter-Glo | ~0.55 nM (IC50) | Loucy (T-ALL) | [4] | |
| This compound | CDK7 | Kinase Binding Assay | > 10,000 nM (KD) | - | [4] |
| Cell Proliferation | CellTiter-Glo | > 10,000 nM (IC50) | Jurkat, Loucy | [4] |
Table 2: Effects on RNA Polymerase II CTD Phosphorylation
| Compound | Concentration | Treatment Time | Phosphorylation Site | Effect | Cell Line | Reference |
| THZ1 | 250 nM | 4 hrs | Ser2, Ser5, Ser7 | Strong Inhibition | Jurkat | [4][8] |
| This compound | 250 nM | 4 hrs | Ser2, Ser5, Ser7 | No significant inhibition | Jurkat | [4] |
Table 3: Impact on Super-Enhancer-Associated Gene Expression
| Compound | Gene Target | Effect on mRNA Levels | Cell Line | Reference |
| THZ1 | RUNX1 | Profound downregulation | Jurkat | [4] |
| MYCN | Significant downregulation | Neuroblastoma | [5] | |
| c-MYC | Downregulation | Multiple Myeloma | [1][9] | |
| This compound | RUNX1, MYC | Minimal to no effect | Jurkat | [4] |
Signaling Pathways and Mechanisms
The differential effects of THZ1 and this compound stem from their distinct modes of binding to CDK7, which has profound consequences for the transcriptional machinery, particularly at super-enhancers.
Caption: Mechanism of Action for THZ1 and this compound.
THZ1's covalent binding leads to potent and sustained inhibition of CDK7's kinase activity within the TFIIH complex. This prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and 7, which is essential for transcriptional initiation and elongation.[10][11] Super-enhancers are particularly sensitive to CDK7 inhibition because they are characterized by high densities of transcription factors and Pol II, making them exquisitely dependent on a high rate of transcriptional initiation and re-initiation.[4][5] Consequently, THZ1 disproportionately suppresses the transcription of super-enhancer-driven oncogenes like MYC and RUNX1.[4][5]
In contrast, this compound, lacking the reactive acrylamide group, binds reversibly and weakly to the ATP-binding pocket of CDK7.[4] This interaction is insufficient to cause significant or sustained inhibition of Pol II CTD phosphorylation, resulting in a negligible impact on transcription, even at genes regulated by super-enhancers.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells (e.g., Jurkat, Loucy) in 96-well plates at a density of 10,000 cells per well.
-
Compound Treatment: Treat cells with a serial dilution of THZ1 or this compound (or DMSO as a vehicle control) for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO-treated control wells to determine the percentage of cell viability and calculate IC50 values.[8]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Cell Treatment and Crosslinking: Treat cells (e.g., Kasumi-1) with the desired concentration of THZ1 or DMSO for a specified time (e.g., 1 hour). Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating at room temperature for 10 minutes. Quench the reaction with glycine.[12]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of approximately 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., H3K27ac, RNA Pol II). Use magnetic beads (e.g., Protein A/G) to pull down the antibody-protein-DNA complexes.[12]
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of protein binding. For super-enhancer analysis, rank enhancers based on the H3K27ac signal.[13]
Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with THZ1, this compound, or DMSO for the indicated time and concentration. Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., RNA Pol II CTD Ser2, Ser5; CDK1/2 T-loop).[4]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of THZ1 and this compound on a cancer cell line.
Caption: Workflow for comparing THZ1 and this compound.
Conclusion
The comparative analysis of THZ1 and its non-covalent counterpart, this compound, unequivocally demonstrates the critical role of covalent inhibition in targeting CDK7-dependent transcriptional processes. THZ1's ability to form an irreversible bond with CDK7 leads to potent and sustained suppression of super-enhancer-driven oncogenic transcription, a mechanism that is largely absent with the reversibly binding this compound. This distinction underscores the therapeutic potential of covalent inhibitors for cancers reliant on transcriptional addiction and highlights the utility of this compound as a crucial negative control in mechanistic studies. Researchers investigating the role of CDK7 in various biological contexts can leverage this comparative data to design rigorous experiments and accurately interpret their findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 9. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THZ1 Reveals Roles for Cdk7 in Co- ... | Article | H1 Connect [archive.connect.h1.co]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Validating Covalent Inhibition of CDK7: A Comparative Guide to THZ1 and THZ1-R
In the landscape of targeted cancer therapy, the selective inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy. Among these, CDK7, a key regulator of both the cell cycle and transcription, has garnered significant attention. THZ1, a potent and selective covalent inhibitor of CDK7, has demonstrated remarkable anti-tumor activity in various cancer models. This guide provides a comprehensive comparison of THZ1 with its inactive analog, THZ1-R, to validate the critical role of covalent binding in achieving potent and sustained CDK7 inhibition. Through the presentation of experimental data, detailed protocols, and pathway visualizations, we aim to equip researchers, scientists, and drug development professionals with a thorough understanding of this important class of inhibitors.
The Covalent Advantage: THZ1 vs. This compound
THZ1 is a small molecule that contains an acrylamide "warhead," which enables it to form a covalent bond with a non-catalytic cysteine residue (C312) on CDK7.[1][2] This irreversible interaction leads to sustained inhibition of CDK7's kinase activity. To unequivocally demonstrate that this covalent modification is the primary driver of THZ1's potent biological effects, a reduced, non-reactive analog, this compound, was developed. This compound is identical to THZ1 except for the saturation of the acrylamide's carbon-carbon double bond, rendering it incapable of forming a covalent bond.
Comparative studies consistently show that THZ1 is significantly more potent than this compound across a range of biochemical and cellular assays. This stark difference in activity underscores the importance of the covalent binding mechanism for effective CDK7 inhibition.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the quantitative data from various studies, highlighting the superior performance of THZ1 over its non-covalent counterpart, this compound.
Table 1: Biochemical Potency against CDK7
| Compound | IC50 (nM) | Binding Affinity (KD, nM) | Covalent Modification of CDK7 |
| THZ1 | 3.2[3] | 1.8 (after 180 min incubation)[2] | Yes (targets C312)[2] |
| This compound | > 10,000[2] | 1,200 (after 180 min incubation)[2] | No |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | THZ1 IC50 (nM) | This compound IC50 (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50[3] | > 2,500[2] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55[3] | > 2,500[2] |
| HuCCT1 | Cholangiocarcinoma | < 500[4] | Significantly higher than THZ1[4] |
| H929 | Multiple Myeloma | ~50 | > 10,000 |
| OPM2 | Multiple Myeloma | ~25 | > 10,000 |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Kinase Assay for CDK7 Activity
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by CDK7.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
THZ1 and this compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well opaque plates
Procedure:
-
Prepare serial dilutions of THZ1 and this compound in kinase assay buffer.
-
In a 384-well plate, add the diluted inhibitors.
-
Add the CDK7/Cyclin H/MAT1 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the CDK7 substrate peptide and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the results as percent inhibition versus inhibitor concentration and determine the IC50 values.
Cell Viability Assay
This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell lines (e.g., Jurkat, Loucy)
-
Complete cell culture medium
-
THZ1 and this compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of THZ1 and this compound in complete culture medium.
-
Remove the existing medium and add the medium containing the inhibitors to the respective wells.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add CCK-8 or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blotting for Downstream Signaling
This technique is used to detect changes in the phosphorylation status of CDK7 substrates and other downstream signaling proteins.
Materials:
-
Cancer cell lines
-
THZ1 and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-RNA Polymerase II CTD (Ser2, Ser5, Ser7), anti-CDK1, anti-phospho-CDK1 (Thr161), anti-CDK2, anti-phospho-CDK2 (Thr160), and a loading control like anti-β-actin or anti-GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with THZ1, this compound, or a vehicle control for the desired time and at the specified concentrations.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizing the Mechanism and Pathway
The following diagrams, generated using Graphviz, illustrate the key concepts and pathways discussed in this guide.
Caption: Covalent vs. Non-covalent Inhibition of CDK7.
Caption: Dual Roles of CDK7 in Transcription and Cell Cycle.
Caption: Workflow for Validating Covalent Inhibition.
Conclusion
The direct comparison between THZ1 and its non-reactive analog, this compound, provides compelling evidence for the critical role of covalent bond formation in achieving potent and sustained inhibition of CDK7. The significant drop in activity observed with this compound across biochemical and cellular contexts validates the covalent mechanism as the key determinant of THZ1's efficacy. This understanding is crucial for the rational design of next-generation covalent inhibitors and for the continued exploration of CDK7 as a therapeutic target in oncology. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Covalent CDK7 Inhibitors: THZ1-R in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of THZ1-R with other prominent non-covalent Cyclin-Dependent Kinase 7 (CDK7) inhibitors, including Samuraciclib (CT7001) and SY-5609. The information presented is based on available preclinical data and is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to CDK7 Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of transcription and cell cycle progression, making it a compelling target in oncology.[1] It functions as a component of the transcription factor IIH (TFIIH) and as a CDK-activating kinase (CAK).[2][3] Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells. While covalent inhibitors like THZ1 have shown potent activity, non-covalent inhibitors offer a different pharmacological profile that may provide advantages in terms of reversibility and potential for reduced off-target effects. This compound is the non-covalent analog of THZ1 and serves as a crucial tool for understanding the reversible effects of CDK7 inhibition.[4]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the biochemical and cellular potency of this compound, Samuraciclib (CT7001), and SY-5609, as well as their selectivity against other cyclin-dependent kinases.
Table 1: Biochemical Potency Against CDK7
| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference(s) |
| This compound | CDK7 | Kinase Binding | 142 | 146 | [4] |
| Samuraciclib (CT7001) | CDK7 | Kinase Assay | - | 41 | [5] |
| SY-5609 | CDK7/Cyclin H | SPR | 0.059 - 0.065 | < 1 (assay detection limit) | [6][7][8] |
Table 2: Selectivity Profile Against Other CDKs
| Inhibitor | CDK1 IC50 (nM) | CDK2 IC50/Ki (nM) | CDK5 IC50 (nM) | CDK9 IC50/Ki (nM) | CDK12 IC50/Ki (nM) | Reference(s) |
| Samuraciclib (CT7001) | ~1845 (45-fold selective) | 578 (15-fold selective) | ~9430 (230-fold selective) | ~1230 (30-fold selective) | - | [5] |
| SY-5609 | - | 2600 (Ki) | - | 960 (Ki) | 870 (Ki) | [6] |
Table 3: Cellular Antiproliferative Activity
| Inhibitor | Cell Line(s) | Assay Type | GI50/EC50 (nM) | Reference(s) |
| This compound | - | - | Diminished activity compared to THZ1 | [4] |
| Samuraciclib (CT7001) | Breast cancer cell lines | Growth Inhibition | 200 - 300 | [5] |
| SY-5609 | Solid tumor cell lines | Cell Growth Inhibition | 6 - 17 | [7] |
Mechanism of Action and Cellular Effects
All three non-covalent inhibitors, this compound, Samuraciclib, and SY-5609, function by competing with ATP for the binding pocket of CDK7.[1][5] This inhibition leads to two primary downstream effects: disruption of transcription and cell cycle arrest.
Transcription Regulation: CDK7, as part of TFIIH, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and 7, which is crucial for transcription initiation.[3][9] Inhibition of CDK7 leads to a reduction in Pol II CTD phosphorylation, thereby suppressing the transcription of key oncogenes like c-MYC.[9][10]
Cell Cycle Control: As a CAK, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating their T-loops.[2] Inhibition of CDK7's CAK activity prevents the activation of these cell cycle CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[5][6][11]
The following diagram illustrates the central role of CDK7 in transcription and cell cycle progression and the points of intervention by non-covalent inhibitors.
Experimental Protocols
This section details the methodologies for key experiments used to characterize non-covalent CDK7 inhibitors.
Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency (IC50) of an inhibitor against CDK7 and other kinases.
Protocol:
-
Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a peptide substrate and [γ-32P]ATP.
-
The inhibitor is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the phosphorylated peptide is separated from unreacted ATP using a phosphocellulose membrane.
-
The amount of incorporated 32P is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a dose-response curve. A similar protocol can be adapted for other CDKs.[2]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with CDK7 in a cellular context.
Protocol:
-
Intact cells are treated with the inhibitor or vehicle control for a defined period.
-
The cell suspension is aliquoted and heated to a range of temperatures to induce protein denaturation.[12][13]
-
Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
The amount of soluble CDK7 in the supernatant is quantified by Western blotting or other detection methods like AlphaScreen.[12][14]
-
A shift in the melting temperature of CDK7 in the presence of the inhibitor indicates target engagement.[15]
Cell Viability Assay
Objective: To determine the antiproliferative effect of the inhibitor on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of inhibitor concentrations for 72 hours.[10][11]
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[11]
-
Luminescence is measured using a plate reader.
-
GI50 or EC50 values are calculated from the dose-response curves.
Western Blot Analysis for Phosphorylated Proteins
Objective: To assess the effect of the inhibitor on CDK7 activity by measuring the phosphorylation of its downstream targets.
Protocol:
-
Cells are treated with the inhibitor at various concentrations and for different durations.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of CDK7, RNA Pol II (Ser2, Ser5, Ser7), and other relevant CDKs (e.g., p-CDK2).[16][17]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17]
Summary and Conclusion
This compound, as a non-covalent counterpart to the well-characterized covalent inhibitor THZ1, provides a valuable tool for dissecting the reversible pharmacology of CDK7 inhibition. In comparison to other non-covalent inhibitors like Samuraciclib and SY-5609, this compound exhibits weaker potency.[4] Samuraciclib demonstrates good selectivity and is orally bioavailable, with promising preclinical and clinical activity.[5][18][19] SY-5609 stands out for its exceptional potency and high selectivity, also with oral bioavailability and demonstrated in vivo efficacy.[6][7][19][20][21][22]
The choice of a non-covalent CDK7 inhibitor for research or therapeutic development will depend on the specific requirements of the study, including the desired potency, selectivity profile, and pharmacokinetic properties. This guide provides a foundational comparison to aid in this selection process. Further head-to-head studies under standardized conditions would be beneficial for a more definitive comparative assessment.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 11. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Unraveling the Differential Impacts of THZ1 and its Inactive Analog THZ1-R on Cancer Cell Lines
In the landscape of targeted cancer therapy, THZ1 has emerged as a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and cell cycle progression. To rigorously assess its specific on-target effects, researchers frequently employ THZ1-R, an analog that lacks the reactive acrylamide group and thus exhibits significantly reduced inhibitory activity against CDK7. This comparison guide provides a detailed statistical analysis of data from experiments involving both THZ1 and this compound treatment groups, offering researchers, scientists, and drug development professionals a clear, objective overview of THZ1's efficacy and mechanism of action.
The data presented herein, compiled from multiple studies, consistently demonstrates that THZ1, but not this compound, potently suppresses cancer cell proliferation, induces apoptosis, and disrupts key transcriptional programs. Furthermore, investigations into acquired resistance to THZ1 have revealed that the upregulation of multidrug transporters is a primary escape mechanism, a phenomenon not observed with the inactive this compound.
Comparative Efficacy of THZ1 and this compound in Cancer Cell Lines
The anti-proliferative effects of THZ1 have been extensively documented across a wide range of cancer cell lines. In stark contrast, this compound shows minimal to no impact on cell viability, underscoring that the therapeutic effects of THZ1 are a direct consequence of its covalent binding to and inhibition of CDK7.
| Cell Line | Cancer Type | THZ1 IC50 (nM) | This compound Effect | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | No significant anti-proliferative effect | [1][2] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | No significant anti-proliferative effect | [1][2] |
| MEC1 | Chronic Lymphocytic Leukemia (CLL) | 7.23 | Not specified, but THZ1 is 10-fold more potent than other CDK inhibitors | [3] |
| MEC2 | Chronic Lymphocytic Leukemia (CLL) | 7.35 | Not specified, but THZ1 is 10-fold more potent than other CDK inhibitors | [3] |
| Multiple Myeloma (MM) Cell Lines | Multiple Myeloma | Potent inhibition | Not specified, but THZ1 induces apoptosis | [4][5] |
| Cholangiocarcinoma (CCA) Cell Lines | Cholangiocarcinoma | <500 | Significantly less effective than THZ1 | [6] |
Induction of Apoptosis: A Key Differentiator
A hallmark of THZ1's anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This effect is consistently observed in THZ1-treated cells, while this compound-treated cells show no significant increase in apoptotic markers.
| Cell Line | Assay | THZ1 Treatment Effect | This compound Treatment Effect | Reference |
| Loucy | Western Blot (Cleaved PARP, Cleaved Caspase-3) | Increased cleavage, indicating apoptosis | No significant change | [1] |
| Jurkat | Annexin V / PI Staining | Increased percentage of apoptotic cells | No significant change | [1] |
| Multiple Myeloma (MM) Cell Lines | Annexin V / PI Staining | Increased percentage of apoptotic cells | Not specified, but THZ1 induces apoptosis | [4][5] |
| B-cell Acute Lymphocytic Leukemia (B-ALL) Cell Lines | Annexin V/PI Staining, Caspase-3 Activity | Increased apoptosis | Not specified, but THZ1 induces apoptosis | [7] |
Impact on a Central Oncogenic Pathway
The following diagram illustrates the established signaling pathway through which THZ1 exerts its anti-cancer effects by inhibiting CDK7, leading to the downregulation of critical oncogenes and anti-apoptotic proteins. This pathway is not significantly perturbed by the inactive analog, this compound.
Caption: THZ1 inhibits CDK7, disrupting transcription and leading to decreased cell proliferation and increased apoptosis.
Mechanisms of Acquired Resistance to THZ1
Studies on cell lines that have developed resistance to THZ1 (termed THZ1R) have identified the upregulation of ABC drug transporters as a key mechanism. This highlights a potential clinical challenge and avenue for combination therapies.
| Resistant Cell Line | Cancer Type | Mechanism of Resistance | Reference |
| THZ1R Neuroblastoma | Neuroblastoma | Upregulation of ABCB1 multidrug transporter | [8] |
| THZ1R Lung Cancer | Lung Cancer | Upregulation of ABCG2 multidrug transporter | [8] |
The workflow for developing and characterizing these resistant cell lines is depicted below.
Caption: Workflow for generating THZ1-resistant cell lines through continuous and escalating drug exposure.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of THZ1 and this compound.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of THZ1 or this compound (or DMSO as a vehicle control) for a specified duration (typically 72 hours).
-
Lysis and Luminescence Reading: The CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the DMSO control, and IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Treatment: Cells are treated with THZ1, this compound, or DMSO for a specified time (e.g., 24, 48 hours).
-
Staining: Both floating and adherent cells are collected and washed. The cells are then resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late-stage apoptotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.
Western Blot Analysis
-
Cell Lysis: Following treatment with THZ1, this compound, or DMSO, cells are harvested and lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, p-RNAPII, MYC, MCL-1) and a loading control (e.g., GAPDH, β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Development of Resistant Cell Lines
-
Initial Treatment: Parental cancer cell lines are cultured in media containing THZ1 at a concentration equal to their IC50 value.
-
Dose Escalation: Once the cells resume a normal growth rate, the concentration of THZ1 in the culture medium is incrementally increased (e.g., by 10 nM).
-
Continuous Culture: This process of dose escalation is repeated over several months (typically 3-6 months) until the cells can proliferate in the presence of a significantly higher concentration of THZ1 compared to the parental line.
-
Characterization: The resulting THZ1-resistant population is then characterized to identify the mechanisms of resistance, without single-cell cloning.[8]
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. ashpublications.org [ashpublications.org]
- 4. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 8. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of THZ1-R: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling THZ1-R, a non-cysteine reactive analog of the CDK7 inhibitor THZ1, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1] As a small molecule inhibitor, this compound is classified as a hazardous chemical waste and requires careful management from the point of use to its final disposal. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety and chemical handling protocols.
Core Principles of Chemical Waste Management
Effective and safe disposal of laboratory chemicals like this compound is guided by several fundamental principles. Laboratories should always aim to minimize the quantity of waste generated.[2] This can be achieved through careful planning of experiments and ordering only the necessary amounts of the chemical.
Proper labeling and segregation of chemical waste are paramount to prevent accidental mixing of incompatible substances and to ensure that the waste is handled correctly by disposal services.[3][4] All chemical waste must be stored in designated Satellite Accumulation Areas within the laboratory, which should be at or near the point of generation.[2] Waste containers must be appropriate for the type of chemical, kept securely closed, and clearly labeled with their contents.[2][3]
Quantitative Data Summary for Hazardous Waste
When preparing this compound for disposal, it is crucial to understand its hazardous characteristics. While a specific Safety Data Sheet (SDS) for this compound disposal was not identified, the general properties of small molecule inhibitors and related compounds suggest the following classifications, which should be confirmed with your institution's Environmental Health and Safety (EHS) department.
| Hazard Category | Classification | UN Number (Example) | Packaging Group (Example) |
| Toxicity | Toxic | 2810 | II |
| Flammability | Dependent on solvent | - | - |
| Reactivity | Check for incompatibilities | - | - |
| Corrosivity | Unlikely, but check pH | - | - |
Note: This table provides a general guideline. Always refer to the specific Safety Data Sheet (SDS) for this compound if available and consult with your institution's EHS office for precise classification.
Detailed Protocol for the Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, such as contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a separate, compatible, and sealed hazardous waste container. Do not mix with other types of chemical waste unless explicitly permitted by your institution's EHS guidelines.[4]
-
Sharps: Any sharps contaminated with this compound, such as needles or blades, must be disposed of in a designated sharps container.[5]
3. Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Toxic").
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed and labeled waste containers in a designated and secure Satellite Accumulation Area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
5. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often up to 12 months), arrange for its collection by your institution's authorized hazardous waste disposal service.[2]
-
Follow your institution's specific procedures for requesting a waste pickup.
6. Documentation:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
Important Considerations:
-
Never dispose of this compound down the drain. [5] This can have serious environmental consequences and may be a regulatory violation.
-
Empty Containers: Even "empty" containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this process must also be collected as hazardous waste.[3]
-
Consult Institutional Guidelines: Always prioritize your institution's specific waste disposal procedures and guidelines. Contact your EHS department for any questions or clarification.
Visualizing the this compound Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following flowchart provides a visual guide.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling THZ1-R
Essential Safety and Handling Guide for THZ1-R
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operational use and disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, which should be used in accordance with standard laboratory safety protocols.
| Body Part | Recommended Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. It is advisable to use double gloves when handling the pure compound or concentrated solutions. |
| Eyes | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions containing this compound. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of the powdered compound or aerosols from solutions. For weighing the solid, a fume hood is strongly recommended. |
Operational Handling and Disposal Plan
Receiving and Storage: Upon receiving this compound, inspect the container for any damage. The compound should be stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[1]
Preparation of Stock Solutions: this compound is typically dissolved in Dimethyl sulfoxide (DMSO) to create a stock solution.[2] For example, a 10 mM stock solution can be prepared. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Use in Experiments: When treating cells, the stock solution is further diluted in cell culture medium to the desired final concentration. For instance, in studies with the related compound THZ1, concentrations have ranged from nanomolar to low micromolar, depending on the cell line and experimental goals.[3][4]
Disposal: All materials contaminated with this compound, including pipette tips, tubes, and cell culture waste, should be treated as hazardous chemical waste. Disposal must follow local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Quantitative Data Summary
The following table provides key quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) to CDK7 | 142 nM | [1][5] |
| IC50 for CDK7 | 146 nM | [1] |
| Long-term Storage | -80°C (up to 2 years) | [1] |
| Short-term Storage | -20°C (up to 1 year) | [1] |
| Solubility in DMSO | ≥ 2.5 mg/mL (4.40 mM) | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO:
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the pre-weighed this compound powder to achieve a final concentration of 10 mM. The molecular weight of this compound is 566.1 g/mol .
-
Vortex the tube until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
-
Cell Treatment Protocol:
-
Materials: Cells in culture, complete culture medium, 10 mM this compound stock solution.
-
Procedure:
-
Culture cells to the desired confluency.
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a working solution by diluting the stock solution in complete culture medium to the desired final concentration. For example, to treat cells with 100 nM this compound, dilute the 10 mM stock solution 1:100,000 in the culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound.
-
Incubate the cells for the desired period.
-
Visualizations
Caption: Mechanism of this compound induced apoptosis via CDK7 inhibition.
Caption: Workflow for handling this compound from storage to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
